Diethyl (aminomethyl)phosphonate oxalate
Description
The exact mass of the compound Diethyl (aminomethyl)phosphonate oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (aminomethyl)phosphonate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (aminomethyl)phosphonate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethoxyphosphorylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZWLGNOJBTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117196-73-3 | |
| Record name | Diethyl (aminomethyl)phosphonate oxalate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate (CAS No. 117196-73-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Diethyl (aminomethyl)phosphonate oxalate. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
Diethyl (aminomethyl)phosphonate oxalate is a chemical compound that exists as a white powder.[1] It is the oxalate salt of Diethyl (aminomethyl)phosphonate.
Physicochemical Data
The following table summarizes the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate.
| Property | Value | Source(s) |
| CAS Number | 117196-73-3 | [1][2] |
| Molecular Formula | C₇H₁₆NO₇P | [2] |
| Molecular Weight | 257.18 g/mol | [2] |
| Appearance | White Powder | [1] |
| Melting Point | 118°C to 126°C | [1] |
| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [2] |
| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [2] |
| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O |
Synthesis and Characterization
The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves the preparation of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt.
Synthesis of Diethyl (aminomethyl)phosphonate (Free Base)
Several synthetic routes to α-aminophosphonates have been reported. A common method is the reaction of diethyl phosphite with an amine and formaldehyde (a Mannich-type reaction). An alternative route involves the use of N-(bromomethyl)phthalimide and triethylphosphite, followed by hydrazinolysis.
Experimental Protocol: Synthesis via Phthalimide Derivative
This protocol describes the synthesis of the free base, Diethyl (aminomethyl)phosphonate.
-
Step 1: Reaction of N-(bromomethyl)phthalimide and Triethylphosphite
-
A suspension of N-(bromomethyl)phthalimide (15.0 mmol) in triethylphosphite (18.0 mmol) is heated to 90°C for 3 hours.
-
Volatile ethyl bromide is removed by reduced pressure distillation.
-
The crude product is cooled to room temperature and used in the next step without further purification.
-
-
Step 2: Hydrazinolysis
-
To a solution of the crude product from Step 1 (15 mmol) in ethanol (20 mL), add hydrazine monohydrate (21.6 mmol).
-
Stir the resulting mixture at room temperature overnight, and then reflux for 3 hours.
-
Cool the mixture to 0°C, and remove the white precipitate by filtration, washing with ice-cold ethanol.
-
Concentrate the solution under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluent: Et₂O/MeOH gradient from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil.
-
Preparation of Diethyl (aminomethyl)phosphonate Oxalate
The oxalate salt is prepared by reacting the free base with oxalic acid.
Experimental Protocol: Oxalate Salt Formation
-
Dissolve Diethyl (aminomethyl)phosphonate in a suitable solvent such as ethanol.
-
Add a solution of one equivalent of oxalic acid in ethanol to the solution of the free base.
-
Stir the mixture, which may result in the precipitation of the oxalate salt.
-
The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum should conform to the structure of the compound.[1]
-
Titration: Titration with perchloric acid (HClO₄) can be used to determine the purity, which is typically >=94%.[1]
Potential Biological Activities and Signaling Pathways
While specific biological studies on Diethyl (aminomethyl)phosphonate oxalate are limited, the broader class of aminophosphonates and their derivatives, such as aminomethylphosphonic acid (AMPA), have been investigated for various biological activities. AMPA is the hydrolysis product of the parent phosphonate and a metabolite of the herbicide glyphosate.
Potential Anticancer Activity
Studies on AMPA have shown that it can inhibit the growth of human cancer cell lines. The proposed mechanism involves the inhibition of intracellular glycine synthesis. Furthermore, AMPA has been observed to arrest cancer cells in the G1/G0 phase of the cell cycle and induce apoptosis.[3] This apoptotic effect may be mediated through the p53-p21 pathway.[3]
References
An In-depth Technical Guide to the Molecular Structure of Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of Diethyl (aminomethyl)phosphonate oxalate (CAS No: 117196-73-3). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic data and established experimental protocols to serve as a valuable resource for researchers. The document is structured to provide an in-depth understanding of the compound, facilitating its use in research and development.
Introduction
Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate and oxalic acid. The parent phosphonate is a structural analog of the amino acid glycine, where the carboxylic acid group is replaced by a phosphonic acid diethyl ester. Such aminophosphonates are of interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, herbicides, and therapeutic agents. The oxalate salt form is often utilized to improve the handling and stability of the parent amine. This guide details the molecular structure and provides key data for its identification and characterization.
Molecular Structure and Physicochemical Properties
Diethyl (aminomethyl)phosphonate oxalate is comprised of the diethyl (aminomethyl)phosphonate cation and the oxalate anion in a 1:1 ratio. The positive charge is localized on the ammonium group of the phosphonate, which forms an ionic bond with the negatively charged oxalate.
Visualization of the Molecular Structure
Caption: Components of Diethyl (aminomethyl)phosphonate oxalate.
Physicochemical Data
The known physicochemical properties of Diethyl (aminomethyl)phosphonate oxalate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 117196-73-3 | [1][2] |
| Molecular Formula | C7H16NO7P | [1] |
| Molecular Weight | 257.18 g/mol | [1] |
| Appearance | White powder | [2] |
| Melting Point | 118 - 126 °C | [2] |
| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1] |
| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1] |
| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [3] |
Spectroscopic Data (Predicted and Representative)
Due to the absence of published experimental spectra for Diethyl (aminomethyl)phosphonate oxalate, this section provides predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and a plausible Mass Spectrometry (MS) fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted 1H and 13C NMR chemical shifts for the Diethyl (aminomethyl)phosphonate cation. These predictions are based on computational models and should be confirmed by experimental data.
Predicted 1H NMR Data (in D2O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quintet | 4H | -O-CH2-CH3 |
| ~3.2 | Doublet | 2H | P-CH2-N |
| ~1.3 | Triplet | 6H | -O-CH2-CH3 |
Predicted 13C NMR Data (in D2O)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (oxalate) |
| ~64 | -O-CH2-CH3 |
| ~38 (doublet) | P-CH2-N |
| ~16 | -O-CH2-CH3 |
Infrared (IR) Spectroscopy
The IR spectrum of Diethyl (aminomethyl)phosphonate oxalate is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm-1) | Functional Group | Vibration Mode |
| 3300 - 2500 (broad) | N+-H (Ammonium) and O-H (Oxalic Acid) | Stretching |
| 2980 - 2850 | C-H (Alkyl) | Stretching |
| ~1700 | C=O (Oxalate) | Asymmetric Stretching |
| 1630 - 1550 | N+-H (Ammonium) | Bending |
| 1470 - 1440 | C-H (Alkyl) | Bending |
| ~1310 | C=O (Oxalate) | Symmetric Stretching |
| 1250 - 1150 | P=O (Phosphonate) | Stretching |
| 1050 - 950 | P-O-C (Phosphonate) | Stretching |
Mass Spectrometry (MS)
The mass spectrum of Diethyl (aminomethyl)phosphonate oxalate, under positive ion mode, would primarily show the fragmentation of the Diethyl (aminomethyl)phosphonate cation.
Expected Fragmentation Pattern
| m/z | Proposed Fragment |
| 168.08 | [M+H]+ of Diethyl (aminomethyl)phosphonate |
| 140.05 | Loss of C2H4 (ethylene) from an ethoxy group |
| 122.04 | Loss of two C2H4 molecules |
| 94.02 | [HP(O)(OH)(CH2NH2)]+ |
Experimental Protocols
This section provides detailed, plausible methodologies for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.
Synthesis of Diethyl (aminomethyl)phosphonate Oxalate
This two-step protocol involves the synthesis of the parent phosphonate followed by salt formation.
Caption: Workflow for the synthesis of the target compound.
Protocol:
-
Synthesis of Diethyl (aminomethyl)phosphonate:
-
To a stirred solution of diethylamine (1.0 eq) and paraformaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) at 0 °C, add diethyl phosphite (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain Diethyl (aminomethyl)phosphonate as a colorless oil.
-
-
Formation of the Oxalate Salt:
-
Dissolve the purified Diethyl (aminomethyl)phosphonate (1.0 eq) in a minimal amount of ethanol.
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in ethanol, with gentle warming if necessary.
-
Add the oxalic acid solution dropwise to the stirred phosphonate solution at room temperature.
-
A white precipitate should form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting white powder under vacuum to yield Diethyl (aminomethyl)phosphonate oxalate.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H, 13C, and 31P NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Acquire the spectrum over a range of 4000-400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of Diethyl (aminomethyl)phosphonate oxalate. While a comprehensive set of experimental data is not publicly available, the combination of known physicochemical properties, predicted spectroscopic data, and established experimental protocols presented herein offers a solid foundation for researchers and scientists working with this compound. It is recommended that the predicted data be experimentally verified for any critical applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Introduction
Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate, a key intermediate in the synthesis of α-aminophosphonic acids, and oxalic acid. α-Aminophosphonic acids are notable as structural analogs of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This substitution imparts unique biochemical properties, making them valuable building blocks in medicinal chemistry for the development of enzyme inhibitors, peptide mimics, and pharmacologically active agents. The oxalate salt form often provides a stable, crystalline solid that is easier to handle and purify compared to the free amine.
Synthesis Pathway
The synthesis of Diethyl (aminomethyl)phosphonate oxalate is a two-step process. The first step involves the synthesis of the free base, Diethyl (aminomethyl)phosphonate. The second step is the formation of the oxalate salt.
Caption: Synthesis pathway for Diethyl (aminomethyl)phosphonate oxalate.
Experimental Protocols
Synthesis of Diethyl (aminomethyl)phosphonate
This protocol is based on the Pudovik reaction, a well-established method for the synthesis of α-aminophosphonates.
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Ammonia (aqueous solution, 25-28%)
-
Ethanol
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diethyl phosphite and paraformaldehyde in ethanol is prepared.
-
Aqueous ammonia is added dropwise to the stirred mixture at room temperature. An exothermic reaction is typically observed.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in toluene and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Diethyl (aminomethyl)phosphonate as an oil.
-
The crude product can be purified by vacuum distillation.
Synthesis of Diethyl (aminomethyl)phosphonate Oxalate
Materials:
-
Diethyl (aminomethyl)phosphonate
-
Oxalic acid dihydrate
-
Ethanol
Procedure:
-
Dissolve a known amount of Diethyl (aminomethyl)phosphonate in ethanol in a flask with stirring.
-
In a separate beaker, dissolve an equimolar amount of oxalic acid dihydrate in a minimal amount of hot ethanol.
-
Slowly add the hot oxalic acid solution to the stirred solution of Diethyl (aminomethyl)phosphonate.
-
A white precipitate of Diethyl (aminomethyl)phosphonate oxalate should form upon addition or after cooling the mixture in an ice bath.
-
The mixture is stirred for an additional 30 minutes at room temperature and then cooled to 0-5 °C to ensure complete precipitation.
-
The white solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Characterization Data
The following tables summarize the key physical and spectroscopic data for Diethyl (aminomethyl)phosphonate oxalate.
Physical Properties
| Property | Value |
| CAS Number | 117196-73-3[1] |
| Molecular Formula | C₇H₁₆NO₇P[1] |
| Molecular Weight | 257.18 g/mol [1] |
| Appearance | White powder[2][3][4] |
| Melting Point | 118-126 °C[2][3][4] |
Predicted Spectroscopic Data
4.2.1. Predicted ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | m | 4H | OCH₂ CH₃ |
| ~3.20 | d, J(P,H) ≈ 12 Hz | 2H | P-CH₂ -NH₃⁺ |
| ~1.30 | t, J(H,H) = 7.1 Hz | 6H | OCH₂CH₃ |
4.2.2. Predicted ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (oxalate) |
| ~65 | OCH₂ CH₃ |
| ~38 (d, J(P,C) ≈ 135 Hz) | P-CH₂ -NH₃⁺ |
| ~16 | OCH₂CH₃ |
4.2.3. Predicted ³¹P NMR Data (D₂O, 162 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~20-25 | P |
4.2.4. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad, Strong | N-H and O-H stretching (amine salt, carboxylic acid) |
| 2980-2900 | Medium | C-H stretching (alkyl) |
| ~1720, ~1680 | Strong | C=O stretching (oxalate) |
| 1240-1200 | Strong | P=O stretching |
| 1050-1020 | Strong | P-O-C stretching |
4.2.5. Predicted Mass Spectrometry (MS) Data
For the free base, Diethyl (aminomethyl)phosphonate:
-
ESI-MS (Positive Ion Mode): [M+H]⁺ at m/z 168.08.
For the oxalate salt, analysis would show the peak for the protonated free base.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. While a detailed experimental protocol for the synthesis of the precursor, Diethyl (aminomethyl)phosphonate, is available, specific documented procedures and experimental characterization data for the final oxalate salt are limited in the public domain. The provided protocols are based on established chemical principles, and the spectroscopic data are predicted to guide researchers in their synthetic and analytical efforts. Further experimental verification is recommended to confirm the presented data.
References
- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 332210050 [thermofisher.com]
A Comprehensive Technical Guide to the Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of diethyl (aminomethyl)phosphonate oxalate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines a comprehensive experimental protocol for solubility determination, presents a structured template for data presentation, and includes a visual workflow to guide the experimental process.
Introduction
Diethyl (aminomethyl)phosphonate and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and pharmacologically active agents. The oxalate salt form is often utilized to improve stability and handling properties. A thorough understanding of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents is critical for its application in drug development, process chemistry, and formulation science. Solubility data is essential for designing reaction conditions, purification strategies, and formulating drug delivery systems.
Phosphonate esters are generally characterized by their solubility in a range of organic solvents. However, the introduction of an oxalate salt moiety can significantly alter the solubility profile, often reducing solubility in non-polar organic solvents and potentially increasing it in more polar or protic solvents. This guide provides the necessary tools for researchers to systematically investigate and document these crucial solubility properties.
Physicochemical Properties of Diethyl (Aminomethyl)phosphonate Oxalate
A summary of the known physicochemical properties of diethyl (aminomethyl)phosphonate oxalate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆NO₇P | PubChem |
| Molecular Weight | 257.18 g/mol | PubChem |
| Appearance | White Powder | Thermo Fisher Scientific |
| Melting Point | 118°C to 126°C | Thermo Fisher Scientific |
Predicted Solubility Profile
Based on the general solubility trends of related compounds:
-
Phosphonate Esters: Generally exhibit good solubility in a range of organic solvents.
-
Organic Salts: Solubility is highly dependent on the nature of the cation and anion, as well as the solvent. The presence of the oxalate salt will introduce ionic character, which may decrease solubility in non-polar solvents and increase it in polar solvents.
-
Aminophosphonates: The presence of the amino group can also influence solubility through hydrogen bonding interactions.
It is anticipated that diethyl (aminomethyl)phosphonate oxalate will exhibit limited solubility in non-polar aprotic solvents and higher solubility in polar protic and aprotic solvents.
Quantitative Solubility Data
Table 2: Experimentally Determined Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Various Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Non-Polar Aprotic | ||||
| Hexane | 1.89 | 25 | Data to be determined | Data to be determined |
| Toluene | 2.38 | 25 | Data to be determined | Data to be determined |
| Diethyl Ether | 4.34 | 25 | Data to be determined | Data to be determined |
| Polar Aprotic | ||||
| Dichloromethane | 9.08 | 25 | Data to be determined | Data to be determined |
| Acetone | 20.7 | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 36.7 | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Data to be determined | Data to be determined |
| Polar Protic | ||||
| Methanol | 32.7 | 25 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | 25 | Data to be determined | Data to be determined |
| Isopropanol | 19.9 | 25 | Data to be determined | Data to be determined |
| Water | 80.1 | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents using the widely accepted isothermal shake-flask method.
Materials and Equipment
-
Diethyl (aminomethyl)phosphonate oxalate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)
Experimental Workflow
The general workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Workflow for determining the solubility of a solid in a liquid.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of diethyl (aminomethyl)phosphonate oxalate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).
-
-
Phase Separation and Sampling:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.
-
Evaporate the solvent from the vial under reduced pressure or in a fume hood.
-
Weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, dilute the filtered supernatant to a known volume and determine the concentration of diethyl (aminomethyl)phosphonate oxalate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a suitable titration method.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.
-
Report the average solubility and the standard deviation.
-
Logical Relationships in Solubility Determination
The following diagram illustrates the key relationships and considerations in a solubility study.
Caption: Factors influencing the solubility of a solid compound.
Conclusion
While specific quantitative solubility data for diethyl (aminomethyl)phosphonate oxalate in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary framework to systematically determine and report this crucial information. The detailed experimental protocol, data presentation template, and workflow diagrams are designed to facilitate high-quality, reproducible solubility studies. The generation of this data will be invaluable for the advancement of research and development involving this important chemical entity.
An In-depth Technical Guide on the Physical and Chemical Properties of Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl (aminomethyl)phosphonate oxalate. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a review of its biological activities with a focus on its mechanism of action.
Chemical and Physical Properties
Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder. It is the oxalate salt of Diethyl (aminomethyl)phosphonate, an organophosphorus compound belonging to the class of α-aminophosphonates.
| Property | Value | Source |
| CAS Number | 117196-73-3 | [1] |
| Molecular Formula | C₇H₁₆NO₇P | [1] |
| Molecular Weight | 257.18 g/mol | [1] |
| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1] |
| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [2] |
| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1] |
| Property | Value | Source |
| Appearance | White Powder | Thermo Fisher Scientific |
| Melting Point | 118-126 °C | Thermo Fisher Scientific |
While specific spectral data files are not publicly available, product specifications from suppliers indicate that the infrared spectrum of their Diethyl (aminomethyl)phosphonate oxalate conforms to the standard.
Experimental Protocols
The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves two main steps: the synthesis of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt. A common method for the synthesis of the free base is a variation of the Kabachnik-Fields reaction.
A plausible synthetic route involves the reaction of diethyl phosphite, formaldehyde (or its polymer paraformaldehyde), and ammonia or a suitable amine. A general procedure for the synthesis of α-aminophosphonates is as follows:
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Ammonia (e.g., in an alcoholic solution)
-
Anhydrous solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paraformaldehyde in the chosen anhydrous alcohol.
-
To this solution, add diethyl phosphite.
-
Slowly add a solution of ammonia in the same alcohol to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated for several hours to drive it to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure Diethyl (aminomethyl)phosphonate as an oil.
Materials:
-
Diethyl (aminomethyl)phosphonate (free base)
-
Oxalic acid
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
Procedure:
-
Dissolve a known amount of Diethyl (aminomethyl)phosphonate in a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
The oxalate salt will precipitate out of the solution as a white solid.
-
The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield pure Diethyl (aminomethyl)phosphonate oxalate.
Biological Activity and Mechanism of Action
Aminophosphonates, including the aminomethylphosphonic acid moiety, are known for their wide range of biological activities. The primary activity of interest for drug development professionals is their antibacterial action.
Phosphonopeptides containing aminomethylphosphonic acid have demonstrated in vitro and in vivo antibacterial activity.[3] The mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the bacterial cell wall.[3]
The antibacterial effect of aminomethylphosphonic acid is attributed to its role as a mimetic of both D-alanine and L-alanine.[3] This allows it to inhibit key enzymes in the peptidoglycan synthesis pathway:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. Aminomethylphosphonic acid acts as an inhibitor of this enzyme.[3]
-
D-Ala-D-Ala Synthetase (Ddl): This enzyme is responsible for the ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, another critical building block of peptidoglycan. Aminomethylphosphonic acid also inhibits this enzyme.[3]
-
UDP-N-acetylmuramyl-L-alanine Synthetase: This enzyme is also inhibited by aminomethylphosphonic acid.[3]
By inhibiting these enzymes, aminomethylphosphonic acid effectively halts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death.
References
- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (aminomethyl)phosphonate oxalate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to diethyl (aminomethyl)phosphonate oxalate. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Physicochemical Properties
Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White Powder | [1][2] |
| Melting Point | 118°C to 126°C | [1][2][3] |
| Molecular Formula | C₇H₁₆NO₇P | [4] |
| Molecular Weight | 257.18 g/mol | [4] |
| CAS Number | 117196-73-3 | [3][4] |
| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [4] |
Experimental Protocols
2.1. Determination of Melting Point
The melting point of diethyl (aminomethyl)phosphonate oxalate can be determined using the capillary method with a standard melting point apparatus.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Diethyl (aminomethyl)phosphonate oxalate sample, finely powdered and dry
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry, powdered diethyl (aminomethyl)phosphonate oxalate is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
Initial Rapid Heating: The apparatus is heated at a rapid rate to quickly determine an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]
Synthetic Utility and Applications
Diethyl (aminomethyl)phosphonate is a valuable building block in organic synthesis, particularly for the preparation of α-aminophosphonic acids and their derivatives, which are known for their biological activities.[6] These compounds are stable isosteres of natural amino acids and can act as enzyme inhibitors, haptens for catalytic antibody production, and antibacterial agents.[6] The oxalate salt provides a stable, crystalline form of the parent amine.
Below is a diagram illustrating the logical workflow from diethyl (aminomethyl)phosphonate to bioactive compounds.
Caption: Synthetic pathways from diethyl (aminomethyl)phosphonate.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]
An In-Depth Technical Guide to Diethyl (aminomethyl)phosphonate oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl (aminomethyl)phosphonate oxalate, a versatile building block in medicinal chemistry and drug discovery. It details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Properties
The IUPAC name for Diethyl (aminomethyl)phosphonate oxalate is diethoxyphosphorylmethanamine;oxalic acid [1][2]. It is the oxalate salt of Diethyl (aminomethyl)phosphonate. The presence of the oxalate group aids in the purification and handling of the parent amine by forming a stable, crystalline solid.
A summary of the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate is presented below for easy reference.
| Property | Value | Reference |
| IUPAC Name | diethoxyphosphorylmethanamine;oxalic acid | [1][2] |
| CAS Number | 117196-73-3 | [1][3] |
| Molecular Formula | C₇H₁₆NO₇P (C₅H₁₄NO₃P · C₂H₂O₄) | [1][2] |
| Molecular Weight | 257.18 g/mol | [1][2] |
| Appearance | White Powder | [3] |
| Melting Point | 118°C to 126°C | [2][3] |
| InChI Key | OVHZWLGNOJBTDI-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | [2] |
| Purity | ≥95% | [3] |
Synthesis and Experimental Protocols
Diethyl (aminomethyl)phosphonate is a key intermediate whose synthesis is a critical first step. One common method involves a multi-step process starting from N-(bromomethyl)phthalimide and triethylphosphite, followed by deprotection.
This protocol outlines a two-step synthesis to obtain the free amine, Diethyl (aminomethyl)phosphonate.
Step 1: Synthesis of Diethyl (phthalimidomethyl)phosphonate
-
A suspension of N-(bromomethyl)phthalimide (3.6 g, 15.0 mmol) in triethylphosphite (3.00 g, 18.0 mmol) is prepared.
-
The mixture is heated to 90°C for 3 hours.
-
A distillation apparatus is then attached, and the volatile ethyl bromide byproduct is removed by distillation under reduced pressure.
-
The crude mixture is cooled to room temperature, yielding a white solid which can be used in the next step without further purification.
Step 2: Deprotection to Yield Diethyl (aminomethyl)phosphonate
-
The solid from the previous step (4.5 g, 15 mmol) is dissolved in ethanol (20 mL).
-
Hydrazine monohydrate (1.05 mL, 21.6 mmol) is added to the solution.
-
The resulting mixture is stirred at room temperature overnight and then refluxed for 3 hours.
-
The crude mixture is cooled to 0°C, and the white precipitate (phthalhydrazide) is removed by filtration and washed with ice-cold ethanol.
-
The filtrate is concentrated under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluting with a gradient of Et₂O/MeOH from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil (2.43 g, 97% yield).
To obtain the oxalate salt, the purified amine would then be treated with oxalic acid in a suitable solvent.
Caption: Workflow for the synthesis of Diethyl (aminomethyl)phosphonate.
Applications in Drug Development
Phosphonates are recognized as valuable phosphate mimics in medicinal chemistry because the P-C bond is resistant to hydrolysis, unlike the P-O bond in phosphates[4][5]. This stability makes them effective bioisosteres of amino acids, carboxylates, and phosphates[4][6]. Diethyl (aminomethyl)phosphonate serves as a crucial starting material for a variety of biologically active compounds.
-
α-Aminophosphonic Acids: It is a primary precursor for α-aminophosphonic acids, which are stable analogues of natural amino acids[6]. These analogues are used to design enzyme inhibitors.
-
Phosphonopeptides: The compound is a critical intermediate in synthesizing phosphonopeptides, where a phosphonic acid moiety replaces a carboxylic group[6]. These molecules are investigated as enzyme inhibitors and antibacterial agents because their tetrahedral structure mimics the transition state of enzyme-catalyzed reactions[4][6].
-
Cyclic α-Aminophosphonates: It is used in the synthesis of cyclic α-aminophosphonates, which present novel scaffolds for medicinal chemistry research[6].
-
Enzyme Inhibitors: Phosphonates and bisphosphonates have demonstrated pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates[4]. Nitrogen-containing bisphosphonates, for instance, are used to treat bone-resorption disorders by inhibiting farnesyl pyrophosphate synthase[4].
-
Anticancer and Antiviral Agents: The α-aminophosphonate scaffold is integral to compounds tested for anticancer activity[7]. Furthermore, phosphonates are a key feature of clinically used antiviral drugs like Cidofovir and Tenofovir[5].
The logical relationship between Diethyl (aminomethyl)phosphonate and its derivatives in drug discovery is illustrated below. The parent compound acts as a foundational scaffold that can be chemically modified to generate diverse libraries of compounds for screening and development.
Caption: Relationship between the core compound and its applications.
Safety and Handling
Diethyl (aminomethyl)phosphonate oxalate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage[1][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This product is intended for research purposes only and is not for diagnostic or therapeutic use[6].
References
- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Diethyl (aminomethyl)phosphonate oxalate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]
- 7. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Aminophosphonate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphonate derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal, agricultural, and materials science. Structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, these compounds exhibit a broad spectrum of biological activities. This structural mimicry allows them to function as effective enzyme inhibitors, antagonists of natural amino acids, and modulators of key signaling pathways.[1] Their inherent stability against hydrolysis compared to phosphates makes them robust candidates for various applications, including drug development and agrochemicals. This in-depth technical guide explores the core biological activities of aminophosphonate derivatives, providing detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key molecular pathways.
Core Biological Activities and Quantitative Data
Aminophosphonate derivatives have demonstrated a wide array of biological effects, including anticancer, antiviral, antibacterial, antifungal, and herbicidal activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of aminophosphonate derivatives is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Aminophosphonate Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | 29.4 | [1] |
| Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 (Breast) | 45.8 | [1] |
| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin) | 53.2 | [1] |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast) | 55.1 | [1] |
| β-Carboline-α-aminophosphonate (BCP-1) | MCF-7 (Breast) | 18.2 (48h) | [2] |
| β-Carboline-α-aminophosphonate (BCP-1) | MDA-MB-231 (Breast) | 16.9 (48h) | [2] |
| Furan-derived aminophosphonates | HT29 (Colorectal) | Varies | [3] |
| Furan-derived aminophosphonates | HCT116 (Colorectal) | Varies | [3] |
| Aminophosphonate containing Chitosan 1c | MCF-7 (Breast) | 0.01 | [4] |
| Aminophosphonate containing Chitosan 1h | HepG2 (Liver) | 0.02 | [4] |
Antiviral Activity
Several aminophosphonate derivatives have shown promising activity against various plant and animal viruses. Their mechanism of action often involves the inhibition of viral replication or interference with the viral life cycle. A significant amount of research has focused on their efficacy against the Tobacco Mosaic Virus (TMV).
Table 2: Antiviral Activity of Aminophosphonate Derivatives against TMV
| Compound/Derivative Class | Activity Type | EC50 (µg/mL) | Reference |
| Amide-derivative 6g | Inactivation | 54.8 | [5] |
| Amide-derivative 6l | Inactivation | 60.0 | [5] |
| Amide-derivative 6n | Inactivation | 65.2 | [5] |
| Ningnanmycin (Control) | Inactivation | 55.6 | [5] |
| Cyanoacrylate-derivative 8d | Inactivation | 55.5 | [6] |
| Cyanoacrylate-derivative 8e | Inactivation | 55.3 | [6] |
| Ningnanmycin (Control) | Inactivation | 50.9 | [6] |
| Chalcone-derivative B3 | Curative | 356.7 | [7] |
| Chiral Thiourea-derivative Y14 | Inactivation | 63.8 | [8] |
| Chiral Thiourea-derivative Y18 | Inactivation | 57.7 | [8] |
| Chiral Thiourea-derivative Y21 | Inactivation | 48.1 | [8] |
| Hydrazone-derivative 6k | Curative | 65.1% inhibition | [9] |
| Hydrazone-derivative 6k | Protective | 74.3% inhibition | [9] |
| Hydrazone-derivative 6k | Inactivation | 94.3% inhibition | [9] |
Antibacterial and Antifungal Activity
The antimicrobial properties of aminophosphonates make them potential candidates for the development of new antibiotics and fungicides. They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Table 3: Antibacterial and Antifungal Activity of Aminophosphonate Derivatives (MIC values)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Coumarylthiazole α-aminophosphonates | Gram-positive bacteria | 0.25 - 128 | [10] |
| Coumarylthiazole α-aminophosphonates | Gram-negative bacteria | 0.25 - 128 | [10] |
| Coumarylthiazole α-aminophosphonates | Fungal strains | 0.25 - 32 | [10] |
| Coumarin α-aminophosphonates | A. baumannii | 2 - 8.3 µM | [11] |
| Coumarin α-aminophosphonates | P. aeruginosa | 2 - 8.3 µM | [11] |
| Coumarin α-aminophosphonates | E. cloacae | 2 - 8.3 µM | [11] |
| Aminophosphonic Derivatives | Lomentospora prolificans | 900 - >900 | [12] |
| Phosphonate Derivatives | E. coli K12 | Varies | [13] |
Herbicidal Activity
Aminophosphonate derivatives have also been explored for their potential as herbicides. Their mode of action often involves the inhibition of enzymes crucial for plant growth and development.
Table 4: Herbicidal Activity of Aminophosphonate Derivatives
| Compound/Derivative Class | Plant Species | Activity | Reference |
| Pyrido[2,3-d]pyrimidine 2o | Bentgrass | Good activity at 1 mM | [14] |
| Pyrido[2,3-d]pyrimidine 2o | Wheat | Inhibition comparable to flumioxazin | [14] |
| Ureidopyrimidine 15c | Zinnia elegans, Abutilon theophrasti | 95% control at 9.375 g a.i./ha | [15] |
Key Mechanisms of Action
The diverse biological activities of aminophosphonate derivatives stem from their ability to interact with various biological targets. A primary mechanism is the inhibition of enzymes, where the tetrahedral phosphonate group mimics the transition state of substrate hydrolysis.[16]
Enzyme Inhibition
Aminophosphonates are potent inhibitors of several enzyme classes, including:
-
Proteases: They can act as transition-state analogue inhibitors of metalloproteases and serine proteases.
-
Enzymes of Amino Acid Metabolism: Their structural similarity to amino acids allows them to competitively inhibit enzymes involved in amino acid biosynthesis and metabolism.
Modulation of Signaling Pathways
In the context of cancer, aminophosphonate derivatives have been shown to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[17][18] Some aminophosphonate derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including certain aminophosphonate derivatives, function by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key target.[19][20]
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aminophosphonate derivatives.
Synthesis of α-Aminophosphonate Derivatives
The Kabachnik-Fields reaction is a widely used one-pot, three-component synthesis method.
Protocol: General Procedure for Catalyzed Synthesis of α-Aminophosphonates [21]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0-1.2 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., dichloromethane, acetonitrile, or perform neat) and the catalyst (e.g., Mg(ClO₄)₂, InCl₃, or ZnCl₂).
-
Reaction: Stir the mixture at room temperature or an elevated temperature as required. The reaction can also be carried out under microwave irradiation for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic mixture sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-aminophosphonate derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminophosphonate derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
In Vitro Antibacterial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]
Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the aminophosphonate derivative solution (at a known concentration) into each well. Also, include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
In Vitro Antifungal Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[22]
Protocol: Broth Microdilution Antifungal Susceptibility Test
-
Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension in sterile saline or water.
-
Compound Dilution: Perform serial two-fold dilutions of the aminophosphonate derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)
The half-leaf method is a common technique to evaluate the in vivo antiviral activity of compounds against TMV.
Protocol: Half-Leaf Method for TMV Activity
-
Virus Inoculation: Cultivate host plants (e.g., Nicotiana glutinosa) to the 4-6 leaf stage. Mechanically inoculate the leaves with a 58.8 µg/mL solution of TMV.
-
Compound Application:
-
Curative Activity: After 2-4 hours of virus inoculation, smear a solution of the aminophosphonate derivative (at a specific concentration, e.g., 500 µg/mL) on the left side of each leaf, and the solvent control on the right side.
-
Protective Activity: Smear the compound solution on the left side of the leaves and the solvent control on the right side. After 24 hours, inoculate the entire leaf with the TMV solution.
-
Inactivation Activity: Mix the TMV solution with the compound solution for 30 minutes. Then, inoculate the left side of the leaves with this mixture and the right side with a mixture of TMV and the solvent control.
-
-
Incubation and Observation: Keep the plants in a greenhouse and count the number of local lesions on each half of the leaves 3-4 days after inoculation.
-
Data Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Herbicidal Activity: Pre- and Post-Emergence Assays
These assays evaluate the herbicidal effect of a compound when applied to the soil before weed emergence or directly to the foliage after emergence.[23]
Protocol: Herbicidal Activity Assay
-
Plant Cultivation: Grow target weed species in pots containing soil in a greenhouse.
-
Compound Preparation: Dissolve the aminophosphonate derivative in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.
-
Application:
-
Pre-emergence: Apply the compound solution uniformly to the soil surface one day after seeding the weeds.
-
Post-emergence: Apply the compound solution as a spray to the foliage of the weeds at the 3-5 leaf stage.
-
-
Evaluation: Keep the treated plants in the greenhouse under controlled conditions. Assess the phytotoxic activity visually at specified time points (e.g., 7 and 21 days after treatment) by rating the percentage of plant injury or growth inhibition compared to untreated control plants.
Conclusion
Aminophosphonate derivatives continue to be a promising class of compounds with a remarkable diversity of biological activities. Their structural analogy to amino acids provides a powerful platform for the design of potent enzyme inhibitors and modulators of cellular processes. The comprehensive data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and biomedical research, facilitating further exploration and optimization of these versatile molecules. The ongoing investigation into their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel therapeutic agents and agricultural products with improved efficacy and selectivity.
References
- 1. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]
- 10. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Analogs: A Technical Guide to Phosphonates as Phosphate Mimics in Biochemistry
For researchers, scientists, and drug development professionals, this in-depth guide explores the critical role of phosphonates as stable analogs of phosphates. By replacing a labile P-O-C bond with a robust P-C bond, phosphonates offer unparalleled stability, making them invaluable tools in elucidating biochemical pathways and developing novel therapeutics.
This document provides a comprehensive overview of the core principles governing the use of phosphonates, including their comparative physicochemical properties, synthesis, and applications as enzyme inhibitors. Detailed experimental protocols for their synthesis and kinetic analysis are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their biochemical significance.
The Foundation of Stability: Phosphates vs. Phosphonates
The fundamental difference between a phosphate and a phosphonate lies in the substitution of an oxygen atom with a carbon atom, forming a direct phosphorus-carbon (P-C) bond. This seemingly subtle change has profound implications for the molecule's stability and its utility in biochemistry.[1][2] The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate's P-O-C ester linkage.[3] This inherent stability makes phosphonates non-hydrolyzable mimics of their phosphate counterparts, allowing them to act as potent and specific inhibitors of enzymes that recognize and process phosphate-containing substrates.[4]
Comparative Physicochemical Properties
The substitution of oxygen with carbon also influences several key physicochemical parameters, as summarized in the table below. These differences can affect how the analog interacts with its biological target.
| Property | Phosphate Ester | Phosphonate | Key Differences & Implications |
| Bond Type | P-O-C | P-C | The P-C bond is hydrolytically and enzymatically more stable.[3] |
| pKa1 | ~1-2 | ~1.1-2.3 | Similar first acidity.[5][6] |
| pKa2 | ~6.5-7.2 | ~5.3-7.2 | Second pKa values are also in a similar range, allowing them to mimic the charge state of phosphates at physiological pH.[5][6][7] |
| P-X Bond Length | ~1.63 Å (P-O) | ~1.83 Å (P-C) | The P-C bond is longer than the P-O bond. |
| P-X-C Bond Angle | ~118.7° (P-O-C) | ~112.1° (P-C-C) | The bond angle is smaller in phosphonates. |
| Solubility | Generally high in water | High in water | Both are highly water-soluble.[8] |
Applications in Biochemical Research and Drug Development
The stability of phosphonates has made them indispensable in medicinal chemistry and biochemical research. They are widely used as:
-
Enzyme Inhibitors: By mimicking the transition state or the natural substrate of an enzyme, phosphonates can act as potent competitive inhibitors. This is particularly valuable for studying enzymes involved in phosphate metabolism, such as kinases, phosphatases, and polymerases.[9]
-
Therapeutic Agents: Several phosphonate-based drugs have been successfully developed. Bisphosphonates (e.g., alendronate) are used to treat bone disorders by inhibiting farnesyl pyrophosphate synthase. Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are cornerstone antiviral drugs for the treatment of HIV and Hepatitis B, respectively.[10][11][12][13][14][15] Their mechanism of action involves the inhibition of viral reverse transcriptase.[11][12]
-
Biochemical Probes: Labeled phosphonates can be used to trace metabolic pathways and study enzyme mechanisms without the complication of rapid hydrolysis.
Quantitative Comparison of Inhibitory Activity
The following table provides examples of the inhibitory potency (IC50 and Ki values) of phosphonate analogs compared to their phosphate counterparts.
| Enzyme | Phosphate Substrate/Analog | Phosphonate Inhibitor | IC50 / Ki (Phosphonate) | Reference |
| HBV DNA Polymerase | Deoxyadenosine triphosphate | Adefovir Diphosphate | Ki = 0.1 µM | [15] |
| Human Acetylcholinesterase | Acetylcholine | Bicyclic enol phosphonate | IC50 = 3 µM | [16] |
| Bordetella pertussis Adenylate Cyclase Toxin (ACT) | ATP | 4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphate | IC50 = 9 nM | [4] |
| Bacillus anthracis Edema Factor (EF) | ATP | 4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphate | IC50 = 11.6 nM | [4] |
Key Signaling Pathways Targeted by Phosphonate Analogs
Phosphonates are particularly effective in modulating signaling pathways that are heavily reliant on protein phosphorylation and dephosphorylation events.
Protein Kinase Signaling Pathways
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[17] Phosphonate analogs can be designed to inhibit kinases by competing with ATP or the protein substrate.
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway
The PI3K pathway is crucial for cell growth, proliferation, and survival. It is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[18][19][20][21][22] Phosphonate analogs of phosphoinositides can be used to study and inhibit PI3K and other enzymes in this pathway.
Mechanism of Action of Acyclic Nucleoside Phosphonates
The antiviral drugs Tenofovir and Adefovir are prodrugs that are metabolized intracellularly to their active diphosphate forms. These phosphonate analogs then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation leads to chain termination and halts viral replication.[10][11][12][13][23][24]
Experimental Protocols
Synthesis of Phosphonates
A common and versatile method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
Protocol: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Benzylphosphonate
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, can be run neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add benzyl bromide (1.0 eq).
-
Phosphite Addition: Add an excess of triethyl phosphite (1.5-2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 120-160°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove excess triethyl phosphite and solvent (if used) under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Enzyme Inhibition Assays
To determine the potency of a phosphonate inhibitor, its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are typically measured.
Protocol: Determination of IC50 for a Competitive Inhibitor using a Continuous Spectrophotometric Assay
Materials:
-
Purified enzyme
-
Substrate
-
Phosphonate inhibitor
-
Assay buffer
-
Spectrophotometer capable of kinetic measurements
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor. A common approach is a 2-fold or half-log serial dilution.
-
Assay Setup: In a microplate or cuvettes, add the assay buffer, a fixed concentration of the substrate (typically at or near its Km value), and the various concentrations of the inhibitor. Also include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate/cuvettes at the desired assay temperature for a few minutes.
-
Initiate Reaction: Start the reaction by adding a fixed amount of the enzyme to each well/cuvette.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
Phosphonates represent a powerful class of molecules that have significantly advanced our understanding of biochemical processes and have led to the development of life-saving drugs. Their inherent stability as phosphate analogs allows for the specific and potent modulation of enzyme activity and signaling pathways. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the role of phosphonates in biochemistry and drug discovery is set to expand even further, offering new opportunities for therapeutic intervention and scientific exploration.
References
- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsolutionsusa.com [clearsolutionsusa.com]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. phosphonates - What are phosphonates? [phosphonates.org]
- 9. Phosphonate - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 12. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 13. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 14. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
- 15. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 24. Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphonopeptide Synthesis using Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a more stable phosphonamidate or phosphonate linkage. This substitution makes them effective transition-state analogue inhibitors for various enzymes, particularly proteases, rendering them valuable tools in drug discovery and development.[1][2] Diethyl (aminomethyl)phosphonate is a key building block for introducing the aminomethylphosphonate moiety into a peptide sequence.[2] This document provides detailed application notes and protocols for the use of Diethyl (aminomethyl)phosphonate oxalate in the synthesis of phosphonopeptides.
Overview of Synthetic Strategy
The synthesis of phosphonopeptides using Diethyl (aminomethyl)phosphonate typically involves a multi-step process. Since the commercially available form is often an oxalate salt, the first step is the neutralization of the amine. The free amine is then protected with a suitable protecting group, such as Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc). The resulting N-protected diethyl aminomethylphosphonate is then converted into a more reactive phosphonochloridate. This activated species is subsequently coupled with an amino acid or peptide ester to form the desired phosphonopeptide.[1][3]
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of phosphonopeptides using aminomethylphosphonate derivatives, as extracted from relevant literature.
| Step | Reactants | Product | Yield (%) | Reference |
| N-Protection (Cbz) | Diethyl (aminomethyl)phosphonate, Benzyl chloroformate | N-Cbz-diethyl (aminomethyl)phosphonate | Good | [1] |
| Conversion to Phosphonochloridate | N-Cbz-diethyl (aminomethyl)phosphonate, Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3) | N-Cbz-ethyl (aminomethyl)phosphonochloridate | Good | [1][3] |
| Coupling | N-Cbz-ethyl (aminomethyl)phosphonochloridate, Diethyl glutamate | γ-phosphonodipeptide | 64 | [3] |
| Deprotection (Hydrogenolysis) | γ-phosphonodipeptide | N-terminal free γ-phosphonopeptide | 87 | [3] |
Experimental Protocols
Protocol 1: Neutralization and N-Protection of Diethyl (aminomethyl)phosphonate Oxalate
This protocol describes the initial steps of neutralizing the oxalate salt and protecting the free amine with a Cbz group.
Materials:
-
Diethyl (aminomethyl)phosphonate oxalate
-
Sodium carbonate (Na2CO3)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Diethyl (aminomethyl)phosphonate oxalate in an aqueous solution of sodium carbonate to neutralize the oxalic acid and free the amine.
-
Extract the aqueous layer with dichloromethane to isolate the free Diethyl (aminomethyl)phosphonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the resulting oil in dichloromethane and cool the solution in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Cbz-diethyl (aminomethyl)phosphonate.
Protocol 2: Synthesis of a Phosphonodipeptide
This protocol outlines the conversion of the N-protected phosphonate to a phosphonochloridate and its subsequent coupling with an amino acid ester.
Materials:
-
N-Cbz-diethyl (aminomethyl)phosphonate
-
Phosphorus pentachloride (PCl5) or Oxalyl chloride
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Formation of the Phosphonochloridate:
-
Dissolve N-Cbz-diethyl (aminomethyl)phosphonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add phosphorus pentachloride portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or NMR).
-
Remove the solvent and volatile byproducts under reduced pressure to obtain the crude N-Cbz-ethyl (aminomethyl)phosphonochloridate.
-
-
Coupling Reaction:
-
Dissolve the amino acid ester hydrochloride and triethylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of the crude phosphonochloridate in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting phosphonodipeptide by column chromatography.
-
Visualizations
Caption: Workflow for Phosphonopeptide Synthesis.
Caption: Role as a Core Building Block.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of Diethyl (aminomethyl)phosphonate oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward aqueous workup to remove the phosphate byproduct.[1][3] Diethyl (aminomethyl)phosphonate and its derivatives are valuable building blocks in medicinal chemistry, serving as precursors to a variety of biologically active compounds. The application of Diethyl (aminomethyl)phosphonate oxalate in the HWE reaction allows for the synthesis of vinyl aminophosphonates, which are key intermediates in the development of novel therapeutics.
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of Diethyl (aminomethyl)phosphonate oxalate in the Horner-Wadsworth-Emmons reaction.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts an acidic α-proton from the phosphonate to generate a stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[4]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct.[1][5] The reaction typically favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key intermediates.[2]
When using Diethyl (aminomethyl)phosphonate oxalate, it is important to note that the base will first neutralize the oxalic acid and the ammonium salt before deprotonating the α-carbon. Therefore, more than two equivalents of the base are required.
Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism
References
- 1. [PDF] Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction | Semantic Scholar [semanticscholar.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Diethyl (aminomethyl)phosphonate Oxalate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (aminomethyl)phosphonate is a pivotal building block in medicinal chemistry, primarily serving as a synthetic precursor to α-aminophosphonates. These compounds are structural analogs of α-amino acids, where a tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This bioisosteric substitution offers several advantages in drug design, including enhanced metabolic stability and the ability to mimic the transition state of peptide bond hydrolysis, making α-aminophosphonate derivatives potent enzyme inhibitors.[1] Diethyl (aminomethyl)phosphonate oxalate is a stable, crystalline salt, facilitating ease of handling and storage while providing a convenient entry point for the synthesis of diverse compound libraries.
The primary applications of this building block lie in the synthesis of phosphonopeptides, which have shown promise as inhibitors of various enzymes, including proteases and metalloenzymes.[2] The tetrahedral structure of the phosphonate group can chelate the metal ions often found in the active sites of these enzymes, leading to potent inhibition.
Core Applications and Methodologies
The utility of diethyl (aminomethyl)phosphonate oxalate as a building block is predominantly realized through two key synthetic strategies: the Kabachnik-Fields reaction for the synthesis of α-substituted α-aminophosphonates and peptide coupling reactions to form phosphonopeptides. A crucial first step in utilizing the oxalate salt is the in situ neutralization to liberate the free amine for subsequent reactions.
In Situ Neutralization of Diethyl (aminomethyl)phosphonate Oxalate
The oxalate salt is an acid-base salt and requires neutralization to unmask the nucleophilic primary amine of diethyl (aminomethyl)phosphonate. This is typically achieved by the addition of a suitable base.
Experimental Workflow: In Situ Neutralization
Caption: Workflow for the in situ generation of free diethyl (aminomethyl)phosphonate.
Application 1: Synthesis of α-Substituted α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. In this application, the liberated diethyl (aminomethyl)phosphonate can be further functionalized by reacting with an aldehyde or ketone and a dialkyl phosphite to generate more complex α-aminophosphonates.
Proposed Signaling Pathway Involvement
Derivatives of α-aminophosphonates have been investigated as inhibitors of various enzymes, including those involved in cancer cell proliferation. For instance, they can be designed to target key kinases in signaling pathways that are often dysregulated in cancer.
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a kinase cascade by an α-aminophosphonate derivative.
Experimental Protocol: Kabachnik-Fields Reaction
Objective: To synthesize a novel α-substituted aminophosphonate using diethyl (aminomethyl)phosphonate oxalate, an aldehyde, and diethyl phosphite.
Materials:
-
Diethyl (aminomethyl)phosphonate oxalate
-
Aldehyde (e.g., Benzaldehyde)
-
Diethyl phosphite
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a stirred solution of diethyl (aminomethyl)phosphonate oxalate (1.0 eq) in the chosen anhydrous solvent, add TEA or DIPEA (2.2 eq) at room temperature. Stir for 30 minutes to ensure complete neutralization.
-
Add the aldehyde (1.0 eq) to the reaction mixture and stir for an additional 15 minutes.
-
Add diethyl phosphite (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Illustrative Data:
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Toluene | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | Dichloromethane | 16 | 82 |
| 3 | Cyclohexanecarboxaldehyde | Toluene | 18 | 75 |
Note: The above data is illustrative and actual results may vary.
Application 2: Synthesis of Phosphonopeptides
Phosphonopeptides, where an amide bond is replaced by a phosphonamidate or where an α-aminophosphonate replaces a proteinogenic amino acid, are of significant interest as enzyme inhibitors. Diethyl (aminomethyl)phosphonate, generated in situ from its oxalate salt, can be coupled with N-protected amino acids using standard peptide coupling reagents.
Experimental Workflow: Phosphonopeptide Synthesis
Caption: Workflow for the synthesis of a phosphonopeptide.
Experimental Protocol: Phosphonopeptide Synthesis
Objective: To synthesize a dipeptide analog containing a C-terminal aminomethylphosphonate.
Materials:
-
Diethyl (aminomethyl)phosphonate oxalate
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or Dichloromethane)
-
Reagents for deprotection (e.g., TFA in Dichloromethane for Boc group)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the peptide coupling reagent (1.1 eq) in the chosen anhydrous solvent.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate flask, suspend diethyl (aminomethyl)phosphonate oxalate (1.2 eq) in the same anhydrous solvent and add DIPEA (2.5 eq). Stir for 30 minutes to generate the free amine.
-
Add the solution of the free amine to the activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected phosphonopeptide by silica gel column chromatography.
-
Deprotect the N-terminal protecting group using standard procedures (e.g., for a Boc group, treat with a solution of TFA in Dichloromethane).
-
Purify the final phosphonopeptide by an appropriate method (e.g., recrystallization or chromatography).
Illustrative Data:
| Entry | N-Protected Amino Acid | Coupling Reagent | Yield of Protected Peptide (%) |
| 1 | Boc-Phe-OH | HBTU | 90 |
| 2 | Cbz-Gly-OH | HATU | 92 |
| 3 | Fmoc-Ala-OH | HBTU | 88 |
Note: The above data is illustrative and actual results may vary.
Conclusion
Diethyl (aminomethyl)phosphonate oxalate is a valuable and versatile building block for the synthesis of α-aminophosphonates and phosphonopeptides. Its stability as a salt, combined with the straightforward in situ generation of the free amine, makes it an attractive starting material for the construction of compound libraries for drug discovery. The resulting phosphonate-containing molecules have significant potential as enzyme inhibitors and therapeutic agents. The provided protocols and workflows serve as a guide for researchers to explore the rich chemistry of this important synthetic intermediate.
References
Application Notes and Protocols for the Synthesis of Cyclic α-Aminophosphonates using Diethyl (aminomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic α-aminophosphonates are a class of compounds of significant interest in medicinal chemistry and drug discovery. They are recognized as conformationally restricted analogs of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonic acid group. This structural modification imparts unique biochemical properties, including resistance to enzymatic degradation and the ability to mimic the transition state of peptide bond hydrolysis. Consequently, cyclic α-aminophosphonates are valuable scaffolds for developing enzyme inhibitors, haptens for catalytic antibody induction, and novel therapeutic agents.
This document provides detailed protocols for the synthesis of various cyclic α-aminophosphonates, specifically azetidin-2-yl, pyrrolidin-2-yl, piperidin-2-yl, and hexahydroazepin-2-yl phosphonates. The synthetic strategy employs a Schiff base of diethyl (aminomethyl)phosphonate, namely diethyl N-(diphenylmethylene)aminomethylphosphonate, as a key starting material. The methodology is based on a phase-transfer catalyzed alkylation followed by an acid-catalyzed hydrolysis and cyclization sequence.
Overview of the Synthetic Strategy
The synthesis of cyclic α-aminophosphonates is achieved through a robust two-step process. The initial step involves the alkylation of diethyl N-(diphenylmethylene)aminomethylphosphonate with a suitable α,ω-dihaloalkane under phase-transfer catalysis (PTC) conditions. The diphenylmethylene group serves as a protecting group for the primary amine and activates the α-carbon for deprotonation and subsequent alkylation.
The second step involves the deprotection of the imine and concomitant intramolecular cyclization to furnish the desired cyclic α-aminophosphonate. This is typically achieved by acidic hydrolysis. The overall workflow is depicted below.
Figure 1: General workflow for the synthesis of cyclic α-aminophosphonates.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various cyclic α-aminophosphonates using the described methodology.
| Cyclic Product | Dihaloalkane | n | Reaction Time (Alkylation) | Overall Yield (%) |
| Diethyl azetidin-2-ylphosphonate | 1-bromo-2-chloroethane | 2 | 4 h | 65 |
| Diethyl pyrrolidin-2-ylphosphonate | 1,3-dibromopropane | 3 | 3 h | 78 |
| Diethyl piperidin-2-ylphosphonate | 1,4-dibromobutane | 4 | 3 h | 82 |
| Diethyl hexahydroazepin-2-ylphosphonate | 1,5-dibromopentane | 5 | 5 h | 75 |
Table 1: Summary of reaction conditions and yields for the synthesis of cyclic α-aminophosphonates.
Experimental Protocols
Materials and General Methods:
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Toluene should be dried over sodium/benzophenone ketyl and distilled prior to use.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Column chromatography should be performed using silica gel (60-120 mesh).
-
NMR spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in ppm relative to an internal standard.
Protocol 1: Synthesis of Diethyl N-(diphenylmethylene)aminomethylphosphonate (Starting Material)
This protocol describes the synthesis of the key starting material, the Schiff base of diethyl (aminomethyl)phosphonate.
Application Notes and Protocols for the Kabachnik-Fields Reaction with Diethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Kabachnik-Fields reaction using diethyl phosphite for the synthesis of α-aminophosphonates. This three-component reaction is a cornerstone in synthetic and medicinal chemistry for creating analogues of α-amino acids, which are pivotal in drug discovery and development.[1][2][3][4][5][6]
The protocols detailed below cover both conventional and microwave-assisted solvent-free methods, offering flexibility for various laboratory settings.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction using diethyl phosphite under different catalytic and solvent conditions.
| Aldehyde/Ketone | Amine | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | None | None (Neat) | 20 min (MW) | 92 | [7] |
| 4-Chlorobenzaldehyde | Aniline | None | None (Neat) | 25 min (MW) | 95 | [7] |
| 4-Methoxybenzaldehyde | Aniline | None | None (Neat) | 20 min (MW) | 94 | [7] |
| Benzaldehyde | Cyclohexylamine | None | None (Neat) | 30 min (MW) | 90 | [7] |
| Benzaldehyde | Benzylamine | Mg(ClO₄)₂ | None (Neat) | 4h (RT) | 96 | [1] |
| 4-Nitrobenzaldehyde | Aniline | InCl₃ | THF | 1.5h (Reflux) | 92 | [1] |
| Benzaldehyde | Aniline | Orange Peel Powder | Ethanol | 2.5h (Reflux) | 92 | [8] |
| Acetophenone | Aniline | None | None (Neat) | 45 min (MW) | 88 | [7] |
Experimental Protocols
Two primary methodologies for the Kabachnik-Fields reaction with diethyl phosphite are detailed below. The first is a general procedure adaptable for various catalysts and solvents, while the second outlines a rapid, solvent-free microwave-assisted approach.
Protocol 1: General Procedure for the Kabachnik-Fields Reaction
This protocol can be adapted for a variety of aldehydes, amines, and catalysts.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (primary or secondary) (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Catalyst (e.g., Mg(ClO₄)₂, InCl₃, as required, typically 10 mol%)[1]
-
Solvent (e.g., THF, Ethanol, or solvent-free)
-
Round-bottom flask
-
Stirrer
-
Heating mantle or oil bath (if required)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), diethyl phosphite (1.0 mmol), and the chosen catalyst (if any).
-
If a solvent is used, add it to the flask. Otherwise, the reaction can proceed neat.
-
Stir the mixture at room temperature or heat to reflux as required.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed neat, dilute the mixture with ethyl acetate. If a solvent was used, proceed to the next step.
-
Wash the organic mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-aminophosphonate.[6]
Protocol 2: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This method offers a more environmentally friendly and often faster alternative to the conventional protocol.[4][7]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (primary or secondary) (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20-30 minutes).[5][7]
-
Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[5]
Visualizations
Reaction Mechanism
The Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway". The imine pathway is generally considered the more common route.[3][6]
Caption: Reaction pathways of the Kabachnik-Fields reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of α-aminophosphonates via the Kabachnik-Fields reaction.
References
- 1. Kabachnik-Fields Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use | MDPI [mdpi.com]
- 4. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Antimicrobial and Antibacterial Applications of Aminophosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminophosphonates are organophosphorus compounds that serve as structural analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1][2][3] This structural mimicry allows them to act as antagonists to their corresponding amino acids, enabling them to inhibit essential enzymes involved in cellular and metabolic processes in bacteria.[2][4][5] Their inherent stability against hydrolysis compared to phosphates makes them robust candidates for the development of novel antimicrobial and antibacterial agents.[3] This document provides an overview of their mechanism of action, quantitative efficacy data, and detailed protocols for evaluating their antimicrobial properties.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A primary antibacterial mechanism of aminophosphonates involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] Acting as mimics of D- and L-alanine, they competitively inhibit key enzymes required for the formation of the D-alanine-D-alanine dipeptide, an essential precursor for the peptidoglycan building blocks.[6]
The key enzymes targeted include:
-
Alanine Racemase (EC 5.1.1.1): This enzyme catalyzes the conversion of L-alanine to D-alanine. Inhibition of this step depletes the pool of D-alanine necessary for cell wall construction.[6]
-
D-Ala-D-Ala Synthetase (EC 6.3.2.4): This ligase is responsible for joining two D-alanine molecules. Aminophosphonate inhibitors block this process, preventing the formation of the D-Ala-D-Ala terminus of the peptidoglycan precursor.[6]
-
UDP-N-acetylmuramyl-L-alanine Synthetase (EC 6.3.2.8): Aminophosphonates can also inhibit the addition of L-alanine to the UDP-N-acetylmuramic acid, another crucial step in the synthesis pathway.[6]
By blocking these enzymatic steps, aminophosphonates effectively halt the synthesis of the bacterial cell wall, leading to cell lysis and death.[6]
Data Presentation: Antimicrobial Efficacy
The following tables summarize the quantitative antimicrobial and antibacterial activity of various aminophosphonate derivatives against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Aminophosphonates
| Compound/Analogue | Target Microorganism | Gram Stain | MIC Value | Reference |
| Compounds 9e, 9g, 9h, 9i | Gram-positive bacteria | Positive | 0.25 - 128 µg/mL | [7] |
| Compounds 9f, 9g, 9h, 10k, 10l | Gram-negative bacteria | Negative | 0.25 - 128 µg/mL | [7] |
| Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l | Fungal Strains | N/A | 0.25 - 32 µg/mL | [7] |
| Analogue [B] | Bacillus subtilis | Positive | 6.25 µg/mL | [8] |
| Analogue [B] | Escherichia coli | Negative | 3.13 µg/mL | [8] |
| Analogue [B] | Pseudomonas aeruginosa | Negative | 3.13 µg/mL | [8] |
| Peptidomimetics | E. coli, A. baumannii, P. aeruginosa, E. cloacae, S. aureus | Mixed | 0.25 - 4.0 µM | [9] |
Table 2: Inhibition Zone Diameters from Diffusion Assays
| Compound/Analogue | Target Microorganism | Gram Stain | Inhibition Zone (mm) | Reference |
| Synthesized Products | Bacillus subtilis, S. aureus | Positive | > 8 mm | [10] |
| Synthesized Products | Escherichia coli, P. aeruginosa | Negative | > 8 mm | [10] |
| Compound AM2 | Pseudomonas aeruginosa, E. coli | Negative | Significant Activity | |
| Compound AM1 | Staphylococcus aureus | Positive | Substantial Activity | |
| Compound 6 | Various microorganisms | Mixed | Significant Activity | [11] |
| Compound 8 | Staphylococcus aureus, E. coli | Mixed | Significant Activity | [11] |
Experimental Protocols
This section details the standard methodologies for assessing the in vitro antimicrobial and antibacterial activity of aminophosphonate compounds.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Test aminophosphonate compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline solution (0.9% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the aminophosphonate compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot.[4]
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
This assay quantifies the ability of a compound to inhibit biofilm formation or disrupt established biofilms. Bacterial biofilms exhibit increased resistance to antimicrobial agents.[4]
Materials:
-
96-well flat-bottom microtiter plate
-
Tryptic Soy Broth (TSB) or other suitable medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow the test bacteria in a suitable broth overnight.
-
Dilute the overnight culture and add it to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm to form.[4]
-
-
Treatment with Aminophosphonates:
-
Gently remove the planktonic (non-adherent) cells by washing the wells with sterile PBS.
-
Add fresh broth containing various concentrations of the aminophosphonate compound to the wells.
-
Incubate for another 24 hours.[4]
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells again with PBS to remove non-adherent cells.
-
Fix the remaining biofilm with methanol for 15 minutes.
-
Stain the adherent biofilm with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.[4]
-
-
Measurement:
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[4]
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm.
-
Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a widely used and efficient one-pot method for synthesizing α-aminophosphonates.[2][7] This three-component condensation reaction involves an amine, an aldehyde (or ketone), and a dialkyl phosphite.[9]
References
- 1. biomedres.us [biomedres.us]
- 2. Aminophosphonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Phospha-Michael Addition Reaction Using Diethyl Phosphite for the Synthesis of β-Ketophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phospha-Michael addition, a nucleophilic 1,4-conjugate addition of a phosphorus-centered nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds. This reaction is of significant interest in medicinal chemistry and drug development as the resulting β-ketophosphonates are versatile intermediates. Their structural similarity to phosphates and carboxylates allows them to act as enzyme inhibitors and they are key precursors for the synthesis of various biologically active molecules, including antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of β-ketophosphonates via the Phospha-Michael addition of diethyl phosphite to α,β-unsaturated ketones (enones).
Reaction Principle
The Phospha-Michael addition involves the reaction of diethyl phosphite with an α,β-unsaturated ketone in the presence of a catalyst. The reaction proceeds through the nucleophilic attack of the phosphite on the β-carbon of the enone, followed by protonation to yield the β-ketophosphonate product. A variety of catalysts can be employed to facilitate this transformation, including base catalysts, Lewis acids, and organocatalysts. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and in some cases, the stereoselectivity of the addition.
Caption: General mechanism of the Phospha-Michael addition.
Data Presentation
The following tables summarize the results from various catalytic systems for the Phospha-Michael addition of diethyl phosphite to different α,β-unsaturated ketones.
Table 1: Magnesium Perchlorate Catalyzed Phospha-Michael Addition of Diethyl Phosphite to Chalcones[1]
This method utilizes anhydrous magnesium perchlorate as an efficient and eco-friendly catalyst under solvent-free conditions. The reactions are typically carried out at room temperature, affording high yields of the desired β-ketophosphonates.[1]
| Entry | α,β-Unsaturated Ketone (Chalcone) | Product | Yield (%) |
| 1 | Chalcone | Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate | 85 |
| 2 | 4-Methylchalcone | Diethyl (3-oxo-3-(p-tolyl)-1-phenylpropyl)phosphonate | 82 |
| 3 | 4-Methoxychalcone | Diethyl (3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)phosphonate | 88 |
| 4 | 4-Chlorochalcone | Diethyl (3-(4-chlorophenyl)-3-oxo-1-phenylpropyl)phosphonate | 80 |
| 5 | 4-Nitrochalcone | Diethyl (3-(4-nitrophenyl)-3-oxo-1-phenylpropyl)phosphonate | 75 |
Table 2: Lanthanide-Catalyzed Phospha-Michael Addition of Diethyl Phosphite to Chalcones
Lanthanide complexes have been shown to be effective catalysts for this transformation. The choice of lanthanide can influence the product selectivity and yield.
| Entry | Catalyst | α,β-Unsaturated Ketone | Product | Yield (%) | Reference |
| 1 | Yb(OAr)₃(THF)₂ | Chalcone | Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate | High | [2] |
| 2 | [(Me₃Si)₂N]₃La(μ‐Cl)Li(THF)₃ | Chalcone | 1,2-oxaphospholane-5-phosphonate | Moderate to Good | [2] |
Table 3: Organocatalyzed Asymmetric Phospha-Michael Addition
Chiral organocatalysts can be employed to achieve enantioselective synthesis of β-ketophosphonates, which is crucial for the development of chiral drugs.
| Entry | α,β-Unsaturated Ketone | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Dinuclear Zn catalyst | Chiral γ-oxo phosphonate | up to 99 | 93-99 | [3] |
| 2 | Various Enones | Multifunctional organocatalysts | Optically active products | High | up to 98 | [4] |
Experimental Protocols
Caption: General experimental workflow for the synthesis of β-ketophosphonates.
Protocol 1: General Procedure for Magnesium Perchlorate Catalyzed Solvent-Free Phospha-Michael Addition[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Diethyl phosphite (1.2 mmol)
-
Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol), diethyl phosphite (1.2 mmol), and anhydrous magnesium perchlorate (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure β-ketophosphonate.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy.
Protocol 2: General Procedure for Base-Catalyzed Phospha-Michael Addition
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Diethyl phosphite (1.1 mmol)
-
Base catalyst (e.g., triethylamine, DBU, or solid-supported base) (10-20 mol%)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or acetonitrile) (5 mL)
-
Round-bottom flask (25 mL) with a magnetic stirrer and a nitrogen inlet
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous solvent (5 mL).
-
Add diethyl phosphite (1.1 mmol) to the solution.
-
Add the base catalyst (10-20 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux, depending on the substrate and catalyst).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure β-ketophosphonate.
-
Characterize the product by appropriate spectroscopic techniques.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diethyl phosphite is corrosive and can cause burns. Handle with care.
-
Magnesium perchlorate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Phospha-Michael addition of diethyl phosphite to α,β-unsaturated ketones is a highly efficient and versatile method for the synthesis of β-ketophosphonates. The reaction can be performed under various conditions, including solvent-free and catalytic asymmetric variants, making it an attractive strategy for academic research and industrial applications in drug discovery and development. The protocols provided herein offer a starting point for the synthesis of a wide range of β-ketophosphonate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective 1,4-addition of diethyl phosphite to enones using a dinuclear Zn catalyst. (2009) | Depeng Zhao | 90 Citations [scispace.com]
- 4. Enantioselective organocatalytic phospha-Michael reaction of α,β-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Oxalate Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate, a divalent organic anion, is a terminal metabolic byproduct in mammals, including humans.[1][2][3] While it plays a role in certain physiological processes, its accumulation can lead to pathological conditions, most notably the formation of calcium oxalate kidney stones.[1][2][3][4] Consequently, accurate and reliable quantification of oxalate in biological samples such as urine and plasma is crucial for diagnosing and monitoring disorders related to oxalate metabolism, including primary hyperoxaluria, enteric hyperoxaluria, and ethylene glycol toxicity.[5][6] Furthermore, in the context of drug development, assessing the impact of new chemical entities on oxalate homeostasis is an important aspect of safety pharmacology.
These application notes provide an overview of the principal analytical methods for oxalate quantification, complete with detailed experimental protocols and performance data. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and Ion Chromatography (IC), offering a range of options to suit different laboratory capabilities and research needs.
Metabolic Pathway of Oxalate
Endogenous oxalate is primarily synthesized in the liver as an end-product of metabolism.[7] The main precursors are glyoxylate and ascorbic acid, with glyoxylate being the immediate precursor.[7][8] Several enzymatic pathways converge on glyoxylate, which can then be converted to oxalate by lactate dehydrogenase.[7][8] Understanding these pathways is critical for identifying potential therapeutic targets for diseases involving oxalate overproduction.
References
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxalate [sickkids.ca]
- 6. Plasma oxalate: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl (aminomethyl)phosphonate Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethyl (aminomethyl)phosphonate oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Diethyl (aminomethyl)phosphonate?
The most common and direct method for synthesizing α-aminophosphonates, such as Diethyl (aminomethyl)phosphonate, is the Kabachnik-Fields reaction.[1][2][3][4] This one-pot, three-component condensation reaction involves an amine, an aldehyde (or ketone), and a dialkyl phosphite. For Diethyl (aminomethyl)phosphonate, this typically involves the reaction of ammonia (or a protected amine), formaldehyde, and diethyl phosphite.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Kabachnik-Fields reaction can stem from several factors. A common issue is the reversible formation of the imine intermediate from the amine and aldehyde, which also produces water.[5] The presence of this water can hinder the reaction.
Troubleshooting steps to improve yield include:
-
Use of a Catalyst: Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or lanthanide triflates (e.g., Yb(OTf)₃) can effectively catalyze the reaction.[6] Organocatalysts like diphenylphosphinic acid have also been shown to be efficient.[7]
-
Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves (4Å), can help to remove the water formed during imine formation and drive the reaction forward.[5]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.[6]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of α-aminophosphonates.[4][6][8]
-
Reagent Purity: Ensure that all reagents, especially the aldehyde and phosphite, are pure and free from moisture. Freshly distilled aldehydes are recommended.[5]
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
Common side products can include the self-condensation of the aldehyde, oxidation of the phosphite, and the formation of bis(phosphonomethyl)amine derivatives.
To minimize side product formation:
-
Control Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to start the reaction at a lower temperature and gradually increase it.
-
Order of Reagent Addition: The order of adding reagents can be critical. Pre-forming the imine before the addition of the phosphite can sometimes minimize side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can lead to the formation of specific side products.
Q4: The purification of Diethyl (aminomethyl)phosphonate oxalate is challenging. What is the recommended procedure?
The crude product is often an oil that can be difficult to purify. The formation of the oxalate salt facilitates purification by inducing crystallization.
A general purification strategy involves:
-
Workup: After the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove volatile components.
-
Extraction: The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or brine to remove water-soluble impurities.
-
Formation of the Oxalate Salt: The organic layer containing the free amine is treated with a solution of oxalic acid in a suitable solvent (e.g., ethanol or diethyl ether). The Diethyl (aminomethyl)phosphonate oxalate salt will precipitate out of the solution.
-
Isolation and Washing: The precipitated salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and then dried under vacuum.
Q5: How can I confirm the successful synthesis of Diethyl (aminomethyl)phosphonate oxalate?
The structure and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are invaluable for confirming the structure of the phosphonate and the presence of the oxalate counter-ion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the Diethyl (aminomethyl)phosphonate cation.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: The purified oxalate salt should have a sharp melting point.[7]
Data Presentation
Table 1: Effect of Catalyst on the Yield of α-Aminophosphonates (General Kabachnik-Fields Reaction)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 50 | 24 | No Reaction |
| Diphenylphosphinic acid (10 mol%) | Ethanol | 40 | 0.5 | 90 |
| Mg(ClO₄)₂ | Acetonitrile | 80 | - | High |
| Iodine | 2-Methyltetrahydrofuran | Room Temp | - | Variable |
| TaCl₅-SiO₂ | Dichloromethane | Room Temp | - | Good |
| Yb(OTf)₃ | Ionic Liquid | - | - | Excellent |
Note: Yields are for representative α-aminophosphonate syntheses and may vary for Diethyl (aminomethyl)phosphonate.
Experimental Protocols
Protocol 1: Catalyst-Free, Microwave-Assisted Synthesis of Diethyl (aminomethyl)phosphonate
This protocol describes a green chemistry approach that avoids the use of solvents and catalysts.[5]
-
Reagent Preparation: In a sealed microwave reactor tube, combine equimolar amounts of an ammonia source (e.g., ammonium acetate, 1.0 eq.), formaldehyde (1.0 eq.), and diethyl phosphite (1.0 eq.).
-
Microwave Irradiation: Place the sealed tube in a microwave reactor and irradiate at 100-110°C for 40-90 minutes. Monitor the pressure inside the reactor.
-
Workup: After the reaction is complete and the mixture has cooled, remove any volatile components under reduced pressure.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl (aminomethyl)phosphonate
This protocol utilizes a Lewis acid catalyst to promote the reaction.
-
Reaction Setup: To a solution of formaldehyde (1.0 eq.) and an ammonia source (1.1 eq.) in a suitable solvent such as dichloromethane, add the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%).
-
Reagent Addition: Add diethyl phosphite (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and proceed with an aqueous workup. The organic layer is dried and concentrated. The crude product is then purified as described in the general purification procedure.
Protocol 3: Formation of Diethyl (aminomethyl)phosphonate Oxalate Salt
-
Dissolution: Dissolve the crude Diethyl (aminomethyl)phosphonate oil in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Precipitation: Slowly add a saturated solution of oxalic acid in the same solvent to the stirred solution of the phosphonate.
-
Crystallization: The oxalate salt should precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to obtain the pure Diethyl (aminomethyl)phosphonate oxalate salt.
Visualizations
References
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of Diethyl (aminomethyl)phosphonate Oxalate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of diethyl (aminomethyl)phosphonate oxalate by recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Product Information at a Glance
For quick reference, the key physical and chemical properties of diethyl (aminomethyl)phosphonate oxalate are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₄NO₃P · C₂H₂O₄ |
| Molecular Weight | 257.18 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 118-126 °C |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting diethyl (aminomethyl)phosphonate to its oxalate salt for purification?
A1: Diethyl (aminomethyl)phosphonate is often a liquid or a low-melting solid at room temperature, which can make it difficult to purify by conventional crystallization. Converting it to the oxalate salt typically yields a stable, crystalline solid with a well-defined melting point, facilitating its purification by recrystallization to remove unreacted starting materials and by-products from the synthesis.
Q2: What are the most common impurities found in crude diethyl (aminomethyl)phosphonate oxalate?
A2: Common impurities may include unreacted starting materials from the synthesis of the parent phosphonate, such as diethyl phosphite and N-(hydroxymethyl)acetamide, residual solvents, and by-products formed during the reaction. Oxalic acid may also be present in excess if not carefully controlled during salt formation.
Q3: Which solvents are recommended for the recrystallization of diethyl (aminomethyl)phosphonate oxalate?
A3: While a specific solvent system is highly dependent on the impurity profile, ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethanol/diethyl ether are commonly employed for the recrystallization of similar aminophosphonate salts. The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals. Additionally, cooling the filtrate in an ice bath after the first crop of crystals has been collected may yield a second crop. However, be aware that the purity of the second crop may be lower.
Q5: My recrystallized product has a low melting point and a wide melting range. What could be the issue?
A5: A low and broad melting point range is indicative of impurities. This could be due to incomplete removal of synthesis by-products or residual solvent. A second recrystallization step may be necessary to improve purity. It is also important to ensure the product is thoroughly dried under vacuum to remove any trapped solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of diethyl (aminomethyl)phosphonate oxalate.
| Observed Issue | Potential Cause | Recommended Solution |
| The compound "oils out" and does not crystallize upon cooling. | The solvent may be too nonpolar, or the solution may be supersaturated with impurities. | Try adding a small amount of a more polar co-solvent (e.g., water to an ethanol solution) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| No crystals form, even after extended cooling. | Too much solvent was used, or the solution is not sufficiently saturated. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site for crystal growth. |
| The crystals are very fine or appear as a powder. | The solution cooled too rapidly. | Ensure the solution cools slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals. |
| The recrystallized product is discolored (e.g., yellow or brown). | The presence of colored impurities from the synthesis. | Consider treating the hot, dissolved solution with a small amount of activated carbon to adsorb colored impurities before hot filtration and cooling. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution. The filtrate can be cooled further to try and obtain a second crop of crystals. |
Troubleshooting Workflow for Recrystallization
Caption: A flowchart to troubleshoot common issues during recrystallization.
Experimental Protocol: Recrystallization of Diethyl (aminomethyl)phosphonate Oxalate
This protocol provides a general procedure for the purification of diethyl (aminomethyl)phosphonate oxalate by recrystallization. The choice of solvent and specific volumes should be optimized based on the scale of the reaction and the purity of the crude material.
Materials:
-
Crude diethyl (aminomethyl)phosphonate oxalate
-
Recrystallization solvent (e.g., ethanol, 95% ethanol, or isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude diethyl (aminomethyl)phosphonate oxalate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. If the solid has not fully dissolved, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals and, if desired, further assess the purity by spectroscopic methods (e.g., NMR).
Factors Affecting Recrystallization Purity
Caption: A diagram showing key factors that affect the final purity.
Troubleshooting low yields in Claisen condensation with diethyl oxalate
Technical Support Center: Claisen Condensation with Diethyl Oxalate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Claisen condensation reactions involving diethyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Claisen condensation with diethyl oxalate?
Low yields in Claisen condensations using diethyl oxalate can stem from several critical factors:
-
Inappropriate Base Selection: The base must be strong enough to deprotonate the ester, and its alkoxide should match the alcohol of the ester to prevent transesterification. For instance, sodium ethoxide is ideal for reactions with ethyl esters like diethyl oxalate.[1][2][3] A full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][4][5]
-
Presence of Moisture: Diethyl oxalate is sensitive to moisture and can hydrolyze, particularly under basic conditions.[1] Water in the reagents or solvent will quench the base and lead to the formation of oxalic acid and ethanol, reducing the availability of diethyl oxalate for the condensation reaction.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly affect the yield. While higher temperatures can accelerate the reaction, they may also encourage side reactions or product decomposition.[1] Conversely, a temperature that is too low can lead to an incomplete reaction.[1]
-
Self-Condensation of the Enolizable Ester: The ester intended to act as the nucleophile can react with itself, leading to undesired byproducts.[1][2]
-
Improper Work-up Procedure: The final product, a β-keto ester, can be sensitive to the work-up conditions. Neutralization and extraction steps must be performed carefully to avoid product degradation.[1]
Q2: How does the choice of base impact the reaction?
The choice of base is crucial. An alkoxide base corresponding to the alcohol portion of the ester is recommended to prevent transesterification.[1][2][3] For example, when using diethyl oxalate and another ethyl ester, sodium ethoxide is the preferred base. Using a different alkoxide, like sodium methoxide, could lead to a mixture of products.[3] Using hydroxide bases like NaOH or KOH is generally not recommended as they can cause saponification (hydrolysis) of the ester starting materials or the β-keto ester product.[2] For reactions involving ketones, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively, which can help minimize self-condensation.[2]
Q3: Can I use a ketone instead of an ester as the nucleophile with diethyl oxalate?
Yes, ketones can be used as the nucleophilic partner in a mixed Claisen-type condensation with diethyl oxalate to synthesize β-diketones.[6] Since the alpha-hydrogens of a ketone are generally more acidic than those of an ester, they are more readily deprotonated to form the enolate.[6]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Base: The alkoxide base may have degraded due to exposure to air and moisture. | Use freshly prepared or properly stored base. For solid bases like sodium hydroxide (if used in specific contexts), ensure pellets are not coated with carbonate.[7] |
| Presence of Water: Moisture in reagents or solvent. | Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.[1][2] | |
| Low Reaction Temperature: The reaction may be too slow to proceed to completion. | Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Some reactions may require reflux.[1] | |
| Formation of Significant Byproducts | Self-Condensation: The enolizable ester is reacting with itself. | Slowly add the enolizable ester to a mixture of the base and diethyl oxalate.[2] Using an excess of diethyl oxalate can also favor the desired reaction.[2][6] |
| Saponification: Hydrolysis of the ester due to an inappropriate base (e.g., NaOH) or water. | Use an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters) and ensure anhydrous conditions.[2] | |
| Transesterification: Mismatch between the alkoxide base and the ester's alcohol component. | Ensure the alkoxide base corresponds to the alcohol of the ester.[2][3] | |
| Product Decomposition | High Reaction Temperature: The β-keto ester product may be unstable at elevated temperatures. | Optimize the reaction temperature; a lower temperature might be necessary to prevent decomposition.[1] |
| Harsh Work-up Conditions: The product may be degrading during neutralization or purification. | During work-up, neutralize the reaction mixture carefully with a cold, dilute acid like 33% acetic acid.[1] Avoid excessive heat during solvent removal. |
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation of Diethyl Oxalate with an Enolizable Ester
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of Sodium Ethoxide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add freshly cut sodium metal.
-
Slowly add absolute ethanol dropwise to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After all the sodium has reacted, a clear solution of sodium ethoxide in ethanol should be obtained.
2. Reaction:
-
Cool the sodium ethoxide solution in an ice-water bath.
-
Slowly add a mixture of the enolizable ethyl ester and diethyl oxalate (in a 1:1.5 molar ratio) through the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
3. Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction by slowly adding cold 33% acetic acid until the solution is acidic.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer sequentially with water and then with a 10% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
4. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism and Potential Side Reactions
Caption: Mechanism of Claisen condensation and common side reactions.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting flowchart for low yields in Claisen condensation.
References
Stability of Diethyl (aminomethyl)phosphonate oxalate under different conditions
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving Diethyl (aminomethyl)phosphonate oxalate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Diethyl (aminomethyl)phosphonate oxalate and how should it be stored?
A1: Diethyl (aminomethyl)phosphonate oxalate is a white crystalline solid.[1][2] While specific stability data for the oxalate salt is not extensively published, general knowledge of aminophosphonates and oxalate salts suggests that it should be stored in a cool, dry place, protected from moisture and light. For the parent compound, Diethyl (aminomethyl)phosphonate, storage at 4°C and protection from light is recommended. The presence of the oxalate salt may improve the handling of the otherwise potentially liquid parent amine.
Key storage recommendations are:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.
-
Moisture: Keep in a tightly sealed container with a desiccant, as phosphonate esters can be susceptible to hydrolysis.[3] The oxalate moiety can also be hygroscopic.[4]
-
Light: Store in an amber vial or in a dark place to prevent potential photodegradation, a known degradation pathway for some organophosphorus compounds.[5]
Q2: What are the likely degradation pathways for Diethyl (aminomethyl)phosphonate oxalate?
A2: The primary degradation pathway for Diethyl (aminomethyl)phosphonate oxalate is likely hydrolysis of the diethyl ester groups. This can be catalyzed by acidic or basic conditions.[6] While some sources suggest high stability of similar phosphonate esters to acid and base, others indicate susceptibility to hydrolysis, so it is best to avoid extreme pH conditions during storage and handling.[3][6] The degradation would likely proceed in a stepwise manner to first form the monoester and then the fully hydrolyzed aminomethylphosphonic acid. The oxalate salt itself may decompose at elevated temperatures.[7]
Q3: Is Diethyl (aminomethyl)phosphonate oxalate sensitive to light?
Q4: What are common impurities that might be present in Diethyl (aminomethyl)phosphonate oxalate?
A4: Potential impurities could arise from the synthesis process, which often involves the reaction of a primary or secondary amine, a carbonyl compound, and a dialkyl phosphite (Kabachnik-Fields reaction).[8][9] Common impurities could include:
-
Unreacted starting materials.
-
The free base, Diethyl (aminomethyl)phosphonate.
-
Hydrolysis products such as monoethyl (aminomethyl)phosphonate or aminomethylphosphonic acid.
-
Byproducts from side reactions, such as aminal formation.[10]
Troubleshooting Guides
Issue 1: Low or no yield in a reaction using Diethyl (aminomethyl)phosphonate oxalate.
-
Possible Cause 1: Reagent Degradation. The reagent may have degraded due to improper storage (exposure to moisture or heat).
-
Troubleshooting Step: Check the appearance of the solid. If it is discolored, clumpy, or has an unusual odor, it may have degraded. Confirm the purity using an appropriate analytical method like NMR or HPLC. It is advisable to use a fresh batch of the reagent.
-
-
Possible Cause 2: Presence of Water. Trace amounts of water can hydrolyze the phosphonate ester, especially under acidic or basic conditions.[3]
-
Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Incompatibility with Reaction Conditions. The reaction conditions (e.g., strong acid or base, high temperature) may be causing the degradation of the phosphonate.
-
Troubleshooting Step: If possible, modify the reaction conditions to be milder (e.g., lower temperature, near-neutral pH). Monitor the reaction progress by TLC or NMR to check for the disappearance of the starting material and the formation of the desired product.
-
Issue 2: Inconsistent reaction results.
-
Possible Cause: Variable Reagent Quality. The purity of Diethyl (aminomethyl)phosphonate oxalate may vary between batches.
-
Troubleshooting Step: Characterize each new batch of the reagent by measuring its melting point and acquiring an NMR spectrum to ensure consistency. Develop a standardized analytical method (e.g., HPLC) to quantify the purity.
-
-
Possible Cause: Incomplete Dissolution. The oxalate salt may have limited solubility in some organic solvents.
-
Troubleshooting Step: Screen different solvents or solvent mixtures to ensure complete dissolution of the reagent before proceeding with the reaction. Gentle heating or sonication may aid dissolution, but monitor for potential degradation.
-
Issue 3: Difficulty in product purification.
-
Possible Cause: Presence of Polar Impurities. Hydrolyzed byproducts (phosphonic acids) are highly polar and can complicate purification.
-
Troubleshooting Step: If the desired product is organic-soluble, an aqueous wash might remove some polar impurities. However, be mindful of the potential for product hydrolysis during aqueous workup. Purification by column chromatography on silica gel is a common method, though the acidic nature of silica may affect sensitive compounds.[3] Using a different stationary phase (e.g., alumina) or treating the silica gel with a base like triethylamine might be necessary.
-
Stability Data
Disclaimer: The following table presents hypothetical data for illustrative purposes only. Specific, quantitative stability studies for Diethyl (aminomethyl)phosphonate oxalate are not available in the published literature. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Value | Notes |
| Thermal Stability | Decomposition Onset | > 150°C | Determined by Thermogravimetric Analysis (TGA). Actual value needs experimental verification. |
| Melting Point | 118-126°C | Literature value.[11] | |
| pH Stability | Optimal pH range | 6.0 - 7.5 | Estimated based on general stability of phosphonate esters. Avoid strongly acidic or basic conditions. |
| Half-life at pH 4 (25°C) | Not Determined | Expected to be stable for short durations, but long-term storage in acidic solutions is not recommended. | |
| Half-life at pH 9 (25°C) | Not Determined | Hydrolysis rate may increase in basic conditions. | |
| Photostability | Light Sensitivity | Potentially Sensitive | Store protected from light. No quantitative data available. |
| Solvent Stability | Common Solvents | Not Determined | Stability in protic solvents like methanol or ethanol may be lower than in aprotic solvents like THF or DCM. Long-term storage in solution is not recommended without stability data. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of Diethyl (aminomethyl)phosphonate oxalate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Diethyl (aminomethyl)phosphonate oxalate sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) may not be suitable due to the salt nature of the compound.
-
Ensure the sample is completely dissolved. Gentle vortexing may be applied.
-
Add a small amount of an internal standard with a known chemical shift (e.g., TMS or a suitable standard for aqueous solutions) if quantitative analysis is required.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a 300 MHz or higher NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of the diethyl (aminomethyl)phosphonate and the oxalate counter-ion (if visible and not exchanged).
-
Compare the integrations to the expected ratios to assess purity. Look for signals corresponding to potential impurities like free ethanol or monoethyl ester.
-
Protocol 2: Analysis of Degradation by HPLC
This protocol outlines a general approach for monitoring the degradation of Diethyl (aminomethyl)phosphonate oxalate by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[12]
-
Sample Preparation and Derivatization (Example with FMOC-Cl):
-
Prepare a stock solution of Diethyl (aminomethyl)phosphonate oxalate in a suitable solvent (e.g., water or a buffer).
-
To an aliquot of the sample solution, add a borate buffer to adjust the pH to alkaline conditions.
-
Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time.
-
Quench the reaction if necessary and filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., ~265 nm for FMOC).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the derivatized parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Visualizations
References
- 1. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (aminomethyl)phosphonate oxalate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxalic acid - Wikipedia [en.wikipedia.org]
- 8. The Last Decade of Optically Active α-Aminophosphonates | MDPI [mdpi.com]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Common side reactions in the synthesis of aminophosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophosphonates. The content is designed to directly address specific issues that may be encountered during experimentation, with a focus on common side reactions in the Kabachnik-Fields and Pudovik reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-aminophosphonates?
A1: The most prevalent and versatile methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1][2] The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[3][4] The Pudovik reaction involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][2]
Q2: What is the primary mechanistic difference between the Kabachnik-Fields and Pudovik reactions?
A2: The key difference lies in the formation of the imine intermediate. In the Kabachnik-Fields reaction, the imine is typically formed in situ from the reaction of the carbonyl compound and the amine.[1][4] This reaction can, however, proceed through an alternative pathway involving an α-hydroxyphosphonate intermediate.[5][6] In contrast, the Pudovik reaction utilizes a pre-formed imine, which then reacts with the hydrophosphoryl compound.[1][2]
Q3: What are the most common side reactions observed in aminophosphonate synthesis?
A3: The most frequently encountered side reactions include:
-
α-Hydroxyphosphonate-Phosphate Rearrangement: This is a significant side reaction when the reaction proceeds via an α-hydroxyphosphonate intermediate.[6]
-
Aminal Formation: The reaction of an imine with a second molecule of the amine can lead to the formation of an aminal, which may be less reactive.
-
Hydrolysis: The presence of water can lead to the hydrolysis of starting materials (like dialkyl phosphites) or the final product.
-
Dimerization of Activated Alkenes: In Pudovik-type reactions involving electron-deficient alkenes, dimerization of the alkene can be a competitive side reaction.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Aminophosphonate
Q: My Kabachnik-Fields reaction is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Kabachnik-Fields reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes.
-
Dialkyl Phosphites: These can hydrolyze over time. Ensure you are using an anhydrous, high-purity reagent.
-
Solvents: Use anhydrous solvents, as water can inhibit the reaction and lead to hydrolysis side products.
-
-
Optimize Reaction Conditions:
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. While some reactions proceed without a catalyst, particularly with microwave irradiation, many benefit from the use of a Lewis or Brønsted acid.[5][8] Common catalysts include Mg(ClO₄)₂, InCl₃, and various metal triflates.[3][9]
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for less reactive substrates. However, be aware that higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
-
Consider the Reaction Pathway:
-
The Kabachnik-Fields reaction can proceed via an imine or an α-hydroxyphosphonate intermediate.[1][4] The formation of the α-hydroxyphosphonate can lead to the undesired phosphate rearrangement.[6] To favor the imine pathway, consider the following:
-
Dehydrating Agents: The formation of the imine from the aldehyde and amine produces water. Adding a dehydrating agent, such as 4Å molecular sieves, can drive the equilibrium towards the imine, thereby favoring the desired reaction pathway.
-
Pre-formation of the Imine: If feasible, pre-forming the imine and then performing a Pudovik-type reaction can circumvent issues related to the α-hydroxyphosphonate pathway.
-
-
Issue 2: Presence of a Significant Amount of Phosphate Byproduct
Q: I am observing a significant peak in my NMR that corresponds to a phosphate byproduct. What is causing this and how can I prevent it?
A: The formation of a phosphate byproduct is most likely due to the rearrangement of an α-hydroxyphosphonate intermediate. This rearrangement is a known "dead-end" route in the Kabachnik-Fields reaction.[6]
Mechanism of Phosphate Formation:
The α-hydroxyphosphonate, formed from the reaction of the carbonyl compound and the dialkyl phosphite, can undergo a base-catalyzed rearrangement to a more thermodynamically stable phosphate ester.
Strategies to Minimize Phosphate Formation:
-
Favor the Imine Pathway: As detailed in the previous section, using dehydrating agents or pre-forming the imine will minimize the concentration of the α-hydroxyphosphonate intermediate.
-
Choice of Reactants: The nature of the reactants can influence the dominant reaction pathway. Less basic amines, such as anilines, tend to favor the formation of the imine intermediate.[3]
-
Control of Basicity: If a basic catalyst is used, its strength and concentration should be carefully controlled, as strong bases can promote the rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement reaction.
Issue 3: Formation of Dimerization Products in Pudovik Reactions
Q: I am performing a Pudovik reaction with an activated alkene (e.g., an α,β-unsaturated ester) and observing significant dimerization of the alkene. How can I suppress this side reaction?
A: The dimerization of activated alkenes is a known competitive side reaction in phosphine-catalyzed Pudovik reactions.[7]
Mitigation Strategies:
-
Catalyst Choice: The choice of catalyst is critical. While tertiary phosphines can catalyze the desired Pudovik reaction, they can also promote the dimerization of electron-deficient alkenes. The use of alternative catalysts that do not promote dimerization should be explored.
-
Reaction Conditions: Optimization of reaction conditions, such as temperature and solvent, can help to favor the desired hydrophosphonylation over dimerization. Under optimized conditions, it has been shown that the dimerization can be completely suppressed.[7]
Quantitative Data on Product and Byproduct Distribution
While comprehensive tables directly comparing product and byproduct yields under a wide range of conditions are scarce in the literature, the following tables provide representative data illustrating the impact of reaction conditions on product yield. The yield of the phosphate byproduct is often not explicitly reported when conditions are optimized to minimize its formation.
Table 1: Effect of Catalyst on the Kabachnik-Fields Reaction Yield
| Entry | Aldehyde | Amine | Phosphite | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | None | Neat (MW) | 0.5 | 94 | [10] |
| 2 | Benzaldehyde | Aniline | Diethyl phosphite | Mg(ClO₄)₂ (10) | Neat | 0.08 | 94 | [3] |
| 3 | 4-Cl-Benzaldehyde | Aniline | Diethyl phosphite | InCl₃ (5) | Neat | 1 | 92 | [3] |
| 4 | Benzaldehyde | Benzylamine | Diphenylphosphine oxide | None | Acetonitrile (MW) | 0.33 | 85 | [10] |
Table 2: Influence of Reaction Conditions on Pudovik-type Reactions
| Entry | Substrate | Phosphite | Catalyst | Solvent | Temp (°C) | Time | Product Yield (%) | Byproduct Info | Reference |
| 1 | Benzaldehyde + Aniline (imine) | Diethyl phosphite | None | Ethanol | reflux | 12-24 | 30-64 | Not specified | [11] |
| 2 | Acrylonitrile | Diethyl phosphite | PBu₃ | Neat | RT | 0.5 | >95 | Dimerization suppressed | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Kabachnik-Fields Reaction
This protocol provides a general guideline for a Lewis acid-catalyzed Kabachnik-Fields reaction.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane, if not solvent-free)
-
4Å Molecular sieves (optional)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), amine (1.0 mmol), and catalyst (0.1 mmol). If using, add activated 4Å molecular sieves.
-
If a solvent is used, add the anhydrous solvent (e.g., 5 mL).
-
Add the dialkyl phosphite (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.
-
Upon completion, if the reaction was performed neat, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This protocol offers a more environmentally friendly approach that often leads to shorter reaction times and high yields.[10]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 20-30 minutes). Monitor the pressure in the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can often be isolated by direct purification of the crude mixture by column chromatography.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 8. preprints.org [preprints.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
Improving the chemoselectivity of diethyl phosphonate activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome challenges related to the chemoselective activation of diethyl phosphonate and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating diethyl phosphonate for C-P bond formation?
A1: The most common methods involve the deprotonation of diethyl phosphite to form a nucleophilic phosphite species. Key reactions include:
-
Pudovik Reaction: The addition of diethyl phosphite to aldehydes and ketones to form α-hydroxyphosphonates. This reaction is often base-catalyzed.[1]
-
Kabachnik-Fields Reaction: A one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and diethyl phosphite.[1]
-
Phospha-Michael Addition: The conjugate addition of diethyl phosphite to α,β-unsaturated compounds.[1]
-
Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite with an alkyl halide. While not a direct activation of diethyl phosphonate's P-H bond, it's a fundamental method for forming phosphonates.[2][3]
Q2: I am observing low yields in my phosphonylation reaction. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete deprotonation of the diethyl phosphite, suboptimal reaction temperature, impure reagents, or side reactions. For instance, in the Michaelis-Arbuzov reaction, insufficient heat can lead to incomplete conversion.[4][5] In base-catalyzed reactions, the choice and stoichiometry of the base are critical.[6]
Q3: How can I improve the chemoselectivity when working with multifunctional substrates?
A3: Improving chemoselectivity often involves careful selection of catalysts and reaction conditions. For instance, in the synthesis of mixed phosphonates, activation with triflic anhydride in the presence of 2-iodopyridine allows for the sequential and selective substitution of the ethoxy groups with a variety of nucleophiles under mild conditions.[2][7] Protecting group strategies for other reactive functional groups on your substrate may also be necessary.[8][9][10]
Q4: What is the role of triflic anhydride in diethyl phosphonate activation?
A4: Triflic anhydride acts as a powerful electrophilic activator. It reacts with the phosphonate to form a highly reactive phosphonium intermediate, which can then be readily displaced by a wide range of nucleophiles (O, S, N, and C), allowing for the modular synthesis of diverse phosphonylated compounds.[2][7]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reactions
Question: My HWE reaction using a diethyl phosphonate is producing a mixture of (E) and (Z) isomers with poor selectivity. How can I favor the formation of one isomer?
Answer: Poor stereoselectivity in HWE reactions is a common issue that can be addressed by modifying the reaction conditions.
-
To favor the (E)-alkene (thermodynamically more stable):
-
To favor the (Z)-alkene:
-
This is more challenging with standard diethyl phosphonates. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific conditions like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 at low temperatures, is typically required for high (Z)-selectivity.[6]
-
Issue 2: Incomplete Conversion in the Pudovik Reaction
Question: I am seeing a significant amount of unreacted aldehyde/ketone and diethyl phosphite in my Pudovik reaction. What can I do to drive the reaction to completion?
Answer: Incomplete conversion in the Pudovik reaction can often be resolved by optimizing the catalytic conditions and reaction parameters.
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow. Base catalysts like triethylamine or potassium carbonate are commonly used to accelerate the reaction.[1] Weak acid catalysts have also been shown to be effective.[11]
-
Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate and drive it to completion.[1][12]
-
Solvent: The reaction is often run neat or with a minimal amount of a polar aprotic solvent like acetone.[1][12]
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion before workup.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Mixed Phosphonate Synthesis via Triflic Anhydride Activation [2]
| Entry | Base | Chloride Source | Conversion (%) |
| 1 | 2-Iodopyridine | TEAC | >95 |
| 2 | Pyridine | TEAC | <5 |
| 3 | 2-Iodopyridine | TEAC | >95 |
| 4 | 2-Iodopyridine | TfCl | 0 |
| 5 | 2-Iodopyridine | TEAC | >95 |
TEAC = Tetraethylammonium chloride; TfCl = Trifluoromethanesulfonyl chloride. Yields were determined by ³¹P NMR analysis of the crude residue.
Experimental Protocols
Protocol 1: Base-Catalyzed Pudovik Reaction for α-Hydroxyphosphonate Synthesis[1][12]
This protocol describes the synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate from benzaldehyde and diethyl phosphite.
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Acetone
-
n-Pentane
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and a minimal amount of acetone (~0.5 mL).
-
Add triethylamine (10 mol%) to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.
-
Collect the precipitated solid product by filtration.
-
Wash the crystals with cold n-pentane and dry under vacuum.
Protocol 2: Modular Synthesis of Mixed Phosphonates via Triflic Anhydride Activation[2]
This protocol outlines a general procedure for the synthesis of mixed phosphonates using various nucleophiles.
Materials:
-
Starting diethyl phosphonate
-
Triflic anhydride (Tf₂O)
-
2-Iodopyridine
-
Tetraethylammonium chloride (TEAC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Nucleophile (e.g., alcohol, amine, thiol)
-
Base for deprotonating the nucleophile (if necessary, e.g., NaH)
Procedure:
-
Dissolve the starting diethyl phosphonate (0.2 mmol) in anhydrous CH₂Cl₂ (4 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 2-iodopyridine (1.5 equiv) followed by the dropwise addition of triflic anhydride (2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TEAC (2.5 equiv) and stir for another 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of the deprotonated nucleophile (4 equiv) in THF (2 mL). For example, deprotonate an alcohol with NaH.
-
Add the solution of the deprotonated nucleophile to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving chemoselectivity.
Caption: Modular synthesis of mixed phosphonates.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 10. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 12. benchchem.com [benchchem.com]
Challenges in the work-up and purification of phosphonate compounds
Welcome to the technical support center for the work-up and purification of phosphonate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with phosphonates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, work-up, and purification of phosphonate compounds.
Problem 1: Low or No Product Formation in Phosphonate Synthesis (e.g., Pudovik Reaction)
| Potential Cause | Troubleshooting Strategy | References |
| Inactive or insufficient catalyst/base. | Use a fresh, anhydrous catalyst or base. Consider a modest increase in catalyst loading. | [1] |
| Sterically hindered substrates. | Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered phosphite reagent. | [1] |
| Inappropriate solvent. | Polar aprotic solvents are generally effective. Experiment with different solvents to optimize the reaction for your specific substrate. | [1] |
Problem 2: Significant Phosphate Byproduct Formation (Phospha-Brook Rearrangement)
| Potential Cause | Troubleshooting Strategy | References |
| Use of a strong base. | Employ a milder base such as triethylamine or piperazine. The amount of base is also critical; catalytic amounts of a strong base or stoichiometric amounts of a weaker base can be effective. | [1] |
| High reaction temperature. | Perform the reaction at a lower temperature to minimize the rearrangement. | [1] |
| Prolonged reaction time. | Monitor the reaction progress using techniques like TLC or NMR and quench the reaction as soon as the starting material is consumed. | [1] |
| Work-up procedure. | An acidic work-up can help neutralize the basic catalyst and prevent further rearrangement during product isolation. | [1] |
Problem 3: Difficulty in Purifying Phosphonic Acids by Column Chromatography
| Potential Cause | Troubleshooting Strategy | References |
| High polarity of the phosphonic acid function. | Use highly polar eluents for silica gel chromatography (e.g., CHCl3/MeOH/H2O 5:4:1, v/v/v). Consider purification of the phosphonate ester precursor, which is less polar, before hydrolysis. | [2] |
| Non-specific binding to the column material. | Pre-treat the column by flushing with a buffer containing a blocking agent. Adjust the pH of the mobile phase to minimize ionic interactions. | [3] |
| For highly polar phosphonates. | Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification. | [4][5] |
Problem 4: Product is a Sticky, Non-Crystallizable Oil or Hygroscopic Solid
| Potential Cause | Troubleshooting Strategy | References |
| Inherent properties of the phosphonic acid. | Attempt to form a salt to facilitate crystallization. Common counterions include dicyclohexylamine or sodium. | [6][7] |
| Residual solvent. | Lyophilization from t-butanol (tBuOH) can sometimes yield a more manageable fluffy foam instead of a sticky solid from water. | [6] |
| Fatty organic chain. | For phosphonic acids with long alkyl chains, crystallization from acetone:water or acetonitrile:water systems can be effective. Dissolve the compound in acetone or acetonitrile and slowly add water until precipitation occurs. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up and purification of phosphonate compounds?
The main challenges stem from the properties of the phosphonic acid group. Phosphonic acids are highly polar, making them difficult to purify by conventional silica gel chromatography, which often requires very polar and complex solvent systems. They are also frequently sticky, hygroscopic solids or oils that are difficult to crystallize.[2][6] Furthermore, the synthesis of phosphonic acids often involves the hydrolysis of phosphonate esters under harsh acidic conditions, which can lead to the degradation of other sensitive functional groups in the molecule.[3]
Q2: Is it better to purify the phosphonate ester or the final phosphonic acid?
In many cases, it is advantageous to purify the phosphonate ester precursor before hydrolysis to the final phosphonic acid.[2][7] Dialkyl phosphonates are generally less polar and can be more easily purified by standard silica gel chromatography.[2] The subsequent hydrolysis can then be performed on the purified ester, simplifying the final purification step, which may only require removal of volatile reagents and solvents.[2]
Q3: What are some effective methods for the hydrolysis of phosphonate esters to phosphonic acids?
Several methods can be employed for phosphonate ester hydrolysis:
-
Acid Hydrolysis: Refluxing with concentrated hydrochloric acid (e.g., 12 M HCl) is a common method.[2][3]
-
McKenna's Method: Using bromotrimethylsilane (TMSBr) followed by methanolysis is an efficient way to dealkylate phosphonate esters.[2][6]
-
Catalytic Hydrogenolysis: For dibenzyl phosphonates, the benzyl groups can be removed by hydrogenolysis using a catalyst like palladium on charcoal (Pd/C).[2]
Q4: My phosphonic acid is difficult to crystallize. What can I do?
If your phosphonic acid is proving difficult to crystallize, consider the following:
-
Salt Formation: Convert the phosphonic acid to a salt. Dicyclohexylamine is a classic counterion used for the crystallization of phosphonic acids.[6] Sodium salts can also be prepared and may crystallize more readily.[6]
-
Solvent Systems: For compounds with long alkyl chains, try crystallization from a mixture of acetone and water or acetonitrile and water.[6]
-
Lyophilization: Freeze-drying from t-butanol can sometimes produce a more manageable solid than from water.[6]
Q5: How can I assess the purity of my phosphonate compound?
Due to their polarity and often weak UV absorption, phosphonates can be challenging to analyze.[4] High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment.[4][5] Specialized HPLC techniques include:
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): An ion-pairing reagent is added to the mobile phase to form a neutral complex with the phosphonate, enhancing retention on a non-polar column (e.g., C18).[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar and hydrophilic phosphonates and uses a polar stationary phase.[4][5]
-
HPLC with Pre-column Derivatization: If the phosphonate lacks a chromophore, it can be covalently modified to introduce a UV-active or fluorescent tag, enabling sensitive detection.[4]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Dialkyl Phosphonate using Concentrated HCl
-
To the dialkyl phosphonate (1.0 eq.), add concentrated hydrochloric acid (35-37% in water, ≈12 M) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 1 to 12 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual water.
-
The resulting phosphonic acid can be further purified by recrystallization or chromatography if necessary.[2]
Protocol 2: Purification of a Phosphonic Acid by Salt Formation with Dicyclohexylamine
-
Dissolve the crude phosphonic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Slowly add dicyclohexylamine (1.0 to 2.0 eq., depending on whether the mono- or di-salt is desired) to the solution while stirring.
-
Stir the mixture at room temperature for 30 minutes to 1 hour. The dicyclohexylammonium salt should precipitate.
-
If precipitation is slow, the solution can be cooled in an ice bath or stored in a refrigerator.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove impurities.
-
Dry the salt under vacuum.
Visualizations
Workflow for Phosphonate Purification Strategy
Caption: Decision workflow for phosphonate purification.
Troubleshooting Logic for Sticky Phosphonate Products
Caption: Troubleshooting steps for non-crystalline phosphonates.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing decomposition of diethyl oxalate during vacuum distillation
Welcome to the Technical Support Center for the handling and purification of diethyl oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during vacuum distillation and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying diethyl oxalate?
A1: Diethyl oxalate has a high boiling point at atmospheric pressure (185.7 °C).[1] Heating it to this temperature can cause thermal decomposition, leading to the formation of byproducts and a brownish discoloration of the product.[2][3] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of decomposition.[1][2][3]
Q2: What are the primary causes of diethyl oxalate decomposition during distillation?
A2: The main factors contributing to the decomposition of diethyl oxalate during distillation are:
-
Excessive Heat: High temperatures can lead to thermal degradation.[2][3]
-
Presence of Moisture: Water can cause hydrolysis of the ester back to oxalic acid and ethanol.[3][4][5] Diethyl oxalate is known to be moisture-sensitive and can slowly decompose upon exposure to air.[4]
-
Acidic or Basic Impurities: Residual acid catalysts (e.g., sulfuric acid) or unreacted oxalic acid from the synthesis process can catalyze decomposition at elevated temperatures.[2] Similarly, basic residues can also promote decomposition.
Q3: What are the common impurities found in crude diethyl oxalate?
A3: Crude diethyl oxalate typically contains unreacted starting materials such as oxalic acid and ethanol, the acid catalyst used in its synthesis (like sulfuric acid), water, and any solvents used for azeotropic distillation (e.g., toluene or benzene).[2][3] Hydrolysis can also lead to the presence of oxalic acid and ethanol as impurities.[2]
Q4: How can I tell if my diethyl oxalate is decomposing during distillation?
A4: Signs of decomposition include a brownish tint in the distillation flask or the distillate, the formation of non-volatile residues, and pressure fluctuations during the distillation process.[2] The presence of acidic distillate can also indicate decomposition or incomplete removal of acidic impurities.[2]
Q5: How should I store purified diethyl oxalate to maintain its purity?
A5: To ensure stability, diethyl oxalate should be stored in a tightly sealed container to protect it from atmospheric moisture.[5] It is best kept in a cool, dry place. For long-term storage or for use in highly moisture-sensitive applications, storing it under an inert atmosphere, such as nitrogen or argon, is recommended.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the vacuum distillation of diethyl oxalate.
| Observed Issue | Potential Cause | Recommended Solution |
| Product has a brownish tint | Decomposition of the product due to excessive heat.[2] | Lower the distillation temperature by applying a higher vacuum (lower pressure). Ensure the heating mantle is not set too high and that there is smooth boiling. |
| Presence of acidic impurities catalyzing decomposition.[2] | Before distillation, thoroughly wash the crude diethyl oxalate with a saturated sodium bicarbonate or dilute sodium carbonate solution until the aqueous layer is no longer acidic.[1][2] | |
| Difficulty achieving a high vacuum | Leaks in the distillation apparatus.[2] | Check all glass joints and connections for a proper seal. Ensure vacuum grease is applied correctly and there are no cracks in the glassware.[2] |
| Presence of volatile impurities.[2] | Ensure that any solvents used in the reaction or workup (e.g., toluene) have been completely removed before distilling the diethyl oxalate.[2] | |
| Product is cloudy or wet | Incomplete drying before distillation.[2] | Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow sufficient contact time and consider a second drying step with fresh agent if the product remains cloudy.[2] |
| Distillate is acidic (pH test) | Incomplete removal of the acid catalyst or unreacted oxalic acid.[2] | Thoroughly wash the crude product with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[1][2] |
Quantitative Data
Boiling Point of Diethyl Oxalate at Various Pressures
Reducing the pressure is the most effective way to lower the boiling point of diethyl oxalate and prevent thermal decomposition.
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | 185.7 |
| 100 | 13.3 | 130.8 |
| 45 | 6.0 | 103 |
| 25 | 3.3 | 106-107 |
| 21 | 2.8 | 98-101 |
| 20 | 2.7 | 96.8 |
| 1 | 0.13 | 47 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Pre-Distillation Treatment of Crude Diethyl Oxalate
Objective: To remove acidic impurities and water from crude diethyl oxalate before vacuum distillation.
Materials:
-
Crude diethyl oxalate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate or potassium carbonate
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the crude diethyl oxalate in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and gently shake, venting the funnel frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing with sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.
-
Transfer the diethyl oxalate to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or potassium carbonate to act as a drying agent.
-
Swirl the flask gently and allow the mixture to stand for at least 30 minutes, or until the liquid is clear.
-
Filter the dried diethyl oxalate to remove the drying agent. The filtrate is now ready for vacuum distillation.[1]
Protocol 2: Vacuum Distillation of Diethyl Oxalate
Objective: To purify diethyl oxalate by separating it from non-volatile impurities and decomposition products.
Equipment:
-
Round-bottom flask (distilling flask)
-
Short path distillation head with a condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a trap
-
Manometer or vacuum gauge
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the dried diethyl oxalate into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired vacuum is achieved and stable, begin gently heating the distillation flask with the heating mantle.
-
Collect any initial low-boiling fractions, which may contain residual solvents, in a separate receiving flask.
-
As the vapor temperature approaches the expected boiling point of diethyl oxalate at the applied pressure (refer to the data table), switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.
-
Once the majority of the diethyl oxalate has distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Decomposition Pathways and Prevention Workflow
The following diagram illustrates the primary causes of diethyl oxalate decomposition and the workflow to prevent it.
Caption: Workflow for preventing diethyl oxalate decomposition.
Troubleshooting Logic for Discolored Distillate
This diagram outlines the logical steps to troubleshoot a brownish discoloration of the diethyl oxalate distillate.
Caption: Troubleshooting guide for discolored diethyl oxalate.
References
- 1. In situ spectroscopic studies on vapor phase catalytic decomposition of dimethyl oxalate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Diethyl Oxalate Moisture Sensitivity
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of diethyl oxalate in chemical reactions. Find answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diethyl oxalate and why is it considered moisture-sensitive?
A1: Diethyl oxalate is a diester of oxalic acid and ethanol, widely used as a reagent in organic synthesis.[1] It is classified as moisture-sensitive because it reacts with water in a process called hydrolysis.[1][2] This reaction breaks down diethyl oxalate into ethanol and oxalic acid.[1][3] The presence of these impurities can interfere with desired reactions, lead to the formation of byproducts, and ultimately result in lower yields or complete experimental failure.[1][4]
Q2: How does water contamination affect my reactions with diethyl oxalate?
A2: Water contamination leads to the hydrolysis of diethyl oxalate, which can have several negative impacts on your reaction.[1][2] The generated oxalic acid and ethanol can react with starting materials or intermediates, leading to unexpected byproducts.[1] In base-catalyzed reactions, such as the Claisen condensation, water can quench the base, reducing its effectiveness and lowering the yield.[4] The presence of these impurities can also complicate product purification.
Q3: What are the visible signs of diethyl oxalate degradation from moisture?
A3: Diethyl oxalate is a colorless, oily liquid.[1][5] While initial moisture exposure may not cause immediate visual changes, prolonged contact can lead to the formation of solid oxalic acid, which may appear as a precipitate in the liquid.[1] If you observe any solid formation or cloudiness in your diethyl oxalate, it is a strong indicator of degradation.
Q4: How should I properly store diethyl oxalate to prevent moisture contamination?
A4: To maintain the integrity of diethyl oxalate, it should be stored in a tightly sealed container to protect it from atmospheric moisture.[2] The storage area should be cool and dry. For long-term storage or for use in highly sensitive reactions, storing under an inert atmosphere, such as argon or nitrogen, is recommended.[1][6]
Q5: My reaction using diethyl oxalate resulted in a low yield. What are the likely causes related to moisture?
A5: Low yields in reactions involving diethyl oxalate are frequently traced back to moisture contamination.[1][4] This could be due to:
-
Contaminated Diethyl Oxalate: The starting material may have been compromised by moisture before use.
-
Wet Solvents or Reagents: Using solvents or other reagents that have not been properly dried can introduce water into the reaction.
-
Improper Glassware Preparation: Glassware that has not been thoroughly dried is a common source of moisture.
-
Atmospheric Moisture: Failure to maintain an inert atmosphere during the reaction can allow moisture from the air to enter the system.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when using diethyl oxalate.
| Symptom / Observation | Potential Cause Related to Moisture | Recommended Solution & Preventative Action |
| Low or no yield of the desired product. | The diethyl oxalate was contaminated with water, leading to hydrolysis and the presence of oxalic acid and ethanol.[1] | Solution: Attempt to salvage the reaction by adding fresh, dry diethyl oxalate. Prevention: Always use a fresh, unopened bottle of diethyl oxalate or purify it before use. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Formation of unexpected byproducts. | Hydrolysis products (oxalic acid or ethanol) are reacting with your starting materials or intermediates.[1] | Solution: Isolate and characterize the byproducts to confirm their identity. This can help diagnose the specific side reaction occurring. Prevention: Verify the purity of your diethyl oxalate using analytical methods like HPLC or NMR before the reaction.[1] Adhere to stringent anhydrous reaction techniques. |
| Inconsistent reaction results between batches. | There is a variable and uncontrolled amount of moisture being introduced into the reaction setup.[1][2] | Solution: Review and standardize all experimental procedures. Prevention: Implement a rigorous and consistent protocol for drying all glassware, solvents, and reagents. Always use an inert atmosphere for reactions involving diethyl oxalate.[2] |
| A white precipitate forms in the reaction mixture. | Significant hydrolysis of diethyl oxalate has occurred, leading to the formation of oxalic acid, which has low solubility in many organic solvents.[1] | Solution: The reaction is likely compromised. Attempt to isolate the desired product from the mixture, though yields may be very low. Prevention: Discard any diethyl oxalate that shows signs of precipitation before use. Obtain a fresh supply and ensure proper storage and handling. |
Experimental Protocols
Protocol 1: Drying Diethyl Oxalate by Vacuum Distillation
This method is effective for removing water and other non-volatile impurities from diethyl oxalate.
Methodology:
-
Pre-treatment: Wash the diethyl oxalate with a dilute sodium carbonate solution to remove acidic impurities, followed by washing with water.[7]
-
Drying: Dry the washed diethyl oxalate over an anhydrous drying agent, such as anhydrous potassium carbonate or sodium sulfate.[7]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Distillation: Heat the dried diethyl oxalate under reduced pressure. The boiling point of diethyl oxalate will be significantly lower than its atmospheric boiling point of 185 °C.[8]
-
Collection: Collect the purified diethyl oxalate in a receiver flask that has been dried and flushed with an inert gas.
-
Storage: Store the purified diethyl oxalate under an inert atmosphere in a tightly sealed container.
Protocol 2: Setting Up a Moisture-Sensitive Reaction with Diethyl Oxalate
This protocol outlines the fundamental steps for creating a water-free environment for your reaction.
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware (e.g., flasks, condensers, dropping funnels) in an oven at >100°C for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).[1]
-
Inert Atmosphere: Assemble the glassware while flushing with a dry inert gas. Maintain a positive pressure of the inert gas throughout the experiment, often by using a bubbler.
-
Reagent and Solvent Handling: Use anhydrous solvents and reagents. Transfer all liquids using dry syringes or cannulas through a septum.[1] Ensure the septum on the diethyl oxalate container provides a good seal.
-
Reaction Execution: Maintain the inert atmosphere during all steps of the reaction, including reagent addition, heating, and cooling.[1]
-
Work-up: Quench the reaction using appropriate anhydrous techniques if necessary before exposing it to atmospheric moisture.[1]
Visual Guides
Caption: Hydrolysis of Diethyl Oxalate.
References
Technical Support Center: Optimizing Base Selection for Reactions Involving Diethyl Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for reactions involving diethyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of diethyl oxalate in base-mediated reactions?
A1: Diethyl oxalate is a versatile reagent commonly used as an electrophile in various condensation reactions.[1] Due to the absence of α-hydrogens, it cannot form an enolate and thus does not undergo self-condensation, which simplifies the product mixture.[1] This makes it an excellent reactant for Claisen and mixed Claisen-type condensations with enolizable esters or ketones to synthesize β-keto esters or β-diketones, respectively. It is also utilized in Knoevenagel and Dieckmann condensations.[2][3]
Q2: Which bases are typically recommended for Claisen-type condensations with diethyl oxalate?
A2: The choice of base is critical for the success of the reaction. For Claisen condensations with other ethyl esters, sodium ethoxide (NaOEt) is the most common and recommended base.[4][5] Using an alkoxide that matches the alcohol portion of the reacting ester prevents transesterification, a common side reaction.[6][4] For reactions involving ketones, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete conversion of the ketone to its enolate and to avoid competing aldol reactions.[7][8]
Q3: Can I use hydroxide bases like NaOH or KOH?
A3: It is generally not advisable to use hydroxide bases such as NaOH or KOH. These bases can cause saponification (hydrolysis) of the diethyl oxalate or the desired ester product, leading to the formation of carboxylate salts and reducing the overall yield.[6]
Q4: What are the most common side reactions to be aware of when using diethyl oxalate?
A4: Several side reactions can occur, leading to reduced yields and product impurities. These include:
-
Self-condensation of the enolizable partner: The enolate of the ketone or ester can react with itself.[6]
-
Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester.[6][5]
-
Saponification: Hydrolysis of the ester functionalities by hydroxide bases.[6]
-
O-acylation: The enolate can attack the carbonyl carbon of diethyl oxalate through its oxygen atom, forming an enol ether.[6]
-
Aldol condensation: A competing reaction when a ketone is used as the enolate source.[6]
-
Reactions with amine impurities: Primary and secondary amines can react with diethyl oxalate to form oxamides or oxamic esters.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired β-Dicarbonyl Product
-
Question: My Claisen condensation reaction using diethyl oxalate is giving a low yield. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors.[4] A primary consideration is the choice and stoichiometry of the base. A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[4][9] The presence of moisture is another critical factor, as it can hydrolyze diethyl oxalate and quench the base.[4] Ensure all reagents and solvents are anhydrous.[4] Suboptimal reaction temperatures can also negatively impact the yield; if the temperature is too low, the reaction may be incomplete, while excessively high temperatures can promote side reactions or product decomposition.[4]
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Use an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for diethyl oxalate) to prevent transesterification.[4] For ketones, consider a stronger, non-nucleophilic base like LDA.[7] |
| Insufficient Base | Use at least a full stoichiometric equivalent of the base to ensure the final deprotonation step that drives the equilibrium forward.[4][9] |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle reflux.[4] |
| Self-Condensation of Reactant | Slowly add the enolizable ester or ketone to a mixture of the base and diethyl oxalate. Using an excess of diethyl oxalate can also favor the desired reaction. |
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproducts in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of byproducts is a common challenge. Identifying the byproduct can help in diagnosing the issue.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Self-condensation Product | High concentration of the enolate of the starting material. | Slowly add the enolizable reactant to the reaction mixture containing the base and diethyl oxalate. Consider pre-forming the enolate with a strong base like LDA, especially for ketones. |
| Transesterification Products | Mismatch between the alkoxide base and the ester. | Use an alkoxide base corresponding to the alcohol of the ester (e.g., sodium ethoxide with ethyl esters).[5] |
| Saponification Products | Use of hydroxide bases or presence of water. | Use an alkoxide base and ensure anhydrous conditions.[4] |
| O-acylation Product | Kinetically controlled conditions. | Allow the reaction to reach thermodynamic equilibrium through longer reaction times or gentle heating. The choice of solvent can also influence the C- vs. O-acylation ratio. |
| Aldol Condensation Product | Use of a ketone as the enolate source. | The Claisen condensation is often favored by allowing the reaction to proceed for a sufficient time, as the final deprotonation step drives the equilibrium. |
Experimental Protocols
Protocol 1: Claisen Condensation of Diethyl Oxalate with an Ester (e.g., Ethyl Acetate)
This protocol is a general procedure for the synthesis of a β-keto ester.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Anhydrous ethyl acetate
-
Anhydrous diethyl oxalate
-
33% Acetic acid solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling.
-
Reaction Mixture: Once all the sodium has dissolved, add anhydrous diethyl ether.
-
Addition of Reactants: Slowly add a mixture of anhydrous ethyl acetate and anhydrous diethyl oxalate to the sodium ethoxide solution with stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a cold 33% acetic acid solution.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and then with a 10% sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[4]
Protocol 2: Condensation of Diethyl Oxalate with a Ketone (e.g., Acetone)
This protocol describes the synthesis of an α,γ-dicarbonyl ester.[10]
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Anhydrous acetone
-
Anhydrous diethyl oxalate
-
Benzene
-
Sulfuric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide in absolute ethanol in a suitable reaction vessel.
-
Addition of Reactants: Add a mixture of anhydrous acetone and anhydrous diethyl oxalate to the sodium ethoxide solution. The temperature may rise.
-
Reaction: Stir the mixture, which may become thick, for approximately one hour after the addition is complete.
-
Isolation of Sodium Salt: Filter the resulting yellow sodium salt by suction and wash it with absolute ethanol.
-
Acidification and Extraction: Suspend the sodium salt in a mixture of water and ice, and acidify with sulfuric acid. Extract the product with benzene.
-
Purification: Distill the benzene from the extracts and purify the residue by vacuum distillation.[10]
Data Presentation
Table 1: Comparison of Bases in Claisen-type Condensations with Diethyl Oxalate
| Reactant | Base | Solvent | Temperature | Time | Yield | Reference(s) |
| Ethyl Acetate | Sodium Ethoxide | Ethanol/Ether | Room Temp | 30 min | High (not specified) | [1] |
| Acetone | Sodium Ethoxide | Ethanol | 40°C | 1 hr | 61-66% | [10] |
| Acetone | Sodium Methoxide | Not specified | Not specified | Not specified | Excellent (not specified) | [10] |
| Ethyl Stearate | Sodium Ethoxide | Ethanol | 50-60°C | 2-3 hrs | 68.5-71% | [11] |
| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol/Ether | Room Temp | 30 min | Not specified | [1][2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Spectroscopic Guide to Diethyl (aminomethyl)phosphonate Oxalate and its Analogs for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of small molecules is fundamental to ensuring efficacy, safety, and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of novel compounds. This guide provides a comprehensive ¹H and ¹³C NMR analysis of Diethyl (aminomethyl)phosphonate oxalate, a key building block in medicinal chemistry.
To provide a robust comparative framework, this guide contrasts the spectroscopic data of the target molecule with its close structural analog, Diethyl (2-aminoethyl)phosphonate. This comparison offers valuable insights into the influence of subtle structural modifications on the NMR spectra, aiding researchers in the unambiguous identification and characterization of their synthesized compounds.
Comparative NMR Data Analysis
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for Diethyl (aminomethyl)phosphonate and its comparator, Diethyl (2-aminoethyl)phosphonate. The data for the oxalate salt of Diethyl (aminomethyl)phosphonate is predicted based on the expected electronic effects of the oxalate counter-ion.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Diethyl (aminomethyl)phosphonate | -CH₃ (Ethyl) | ~1.3 | Triplet | 6H | ~7.0 |
| (Predicted) | -O-CH₂- (Ethyl) | ~4.1 | Quintet | 4H | ~7.0 |
| P-CH₂-N | ~2.9 | Doublet | 2H | ~12.0 | |
| Diethyl (2-aminoethyl)phosphonate | -CH₃ (Ethyl) | ~1.3 | Triplet | 6H | ~7.1 |
| (Experimental) | -O-CH₂- (Ethyl) | ~4.1 | Multiplet | 4H | - |
| P-CH₂- | ~2.1 | Multiplet | 2H | - | |
| -CH₂-N | ~3.0 | Multiplet | 2H | - | |
| Diethyl (aminomethyl)phosphonate oxalate | -CH₃ (Ethyl) | ~1.3 | Triplet | 6H | ~7.0 |
| (Predicted) | -O-CH₂- (Ethyl) | ~4.1 | Quintet | 4H | ~7.0 |
| P-CH₂-N⁺H₃ | ~3.2 | Doublet | 2H | ~12.0 | |
| Oxalic Acid | ~8.1 (variable) | Singlet | 2H | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| Diethyl (aminomethyl)phosphonate | -CH₃ (Ethyl) | ~16.5 |
| (Predicted) | -O-CH₂- (Ethyl) | ~62.5 |
| P-CH₂-N | ~35.0 (d, ¹JPC) | |
| Diethyl (2-aminoethyl)phosphonate | -CH₃ (Ethyl) | 16.4 |
| (Experimental)[1] | -O-CH₂- (Ethyl) | 62.3 |
| P-CH₂- | 28.5 (d, ¹JPC) | |
| -CH₂-N | 38.7 | |
| Diethyl (aminomethyl)phosphonate oxalate | -CH₃ (Ethyl) | ~16.5 |
| (Predicted) | -O-CH₂- (Ethyl) | ~62.5 |
| P-CH₂-N⁺H₃ | ~35.0 (d, ¹JPC) | |
| Oxalic Acid (C=O) | ~160.0 |
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds similar to Diethyl (aminomethyl)phosphonate oxalate is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference compound for aqueous solutions, for accurate chemical shift referencing.
¹H NMR Spectroscopy - Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy - Acquisition Parameters:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field strength NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative ratios of different protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Visualization of Molecular Structure and NMR Correlation
The following diagrams illustrate the chemical structure of Diethyl (aminomethyl)phosphonate oxalate and the logical workflow for its NMR analysis.
References
Mass spectrometry fragmentation pattern of Diethyl (aminomethyl)phosphonate oxalate
An Objective Guide to the Mass Spectrometry Fragmentation of Diethyl (aminomethyl)phosphonate Oxalate for Researchers
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of compounds is crucial for identification and structural elucidation. This guide provides a detailed comparison of the predicted fragmentation pattern of Diethyl (aminomethyl)phosphonate oxalate with related aminophosphonate compounds, supported by established fragmentation principles.
Unraveling the Fragmentation Pathway
Under electrospray ionization (ESI), the oxalate salt will readily dissociate, and the diethyl (aminomethyl)phosphonate will likely be observed as its protonated molecule [M+H]+ in positive ion mode. Subsequent fragmentation via collision-induced dissociation (CID) is anticipated to involve neutral losses of ethylene from the ethyl esters and cleavage of the C-P bond.
Comparative Fragmentation Analysis
To provide a clear comparison, the predicted fragmentation of Diethyl (aminomethyl)phosphonate is contrasted with the known fragmentation of Aminomethylphosphonic acid (AMPA), a structurally related primary metabolite of glyphosate.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Comparison with AMPA Fragmentation |
| 168.10 [M+H]+ | 140.07 | 28 (C2H4) | [M+H - C2H4]+ | AMPA also exhibits sequential losses of water and formaldehyde. |
| 168.10 [M+H]+ | 112.04 | 56 (2 x C2H4) | [M+H - 2C2H4]+ | This pathway is specific to the diethyl ester. |
| 168.10 [M+H]+ | 94.03 | 74 (C2H5OH + C2H4) | [M+H - C2H5OH - C2H4]+ | |
| 168.10 [M+H]+ | 30.03 | 138 (C4H11O3P) | [CH2NH2]+ | Formation of the iminium ion is a common pathway for α-aminophosphonates.[3] |
Note: The m/z values are predicted based on the chemical formula of Diethyl (aminomethyl)phosphonate (C5H14NO3P, Exact Mass: 167.07).
Experimental Protocols for Mass Spectrometry Analysis
To acquire mass spectrometry data for compounds like Diethyl (aminomethyl)phosphonate oxalate, the following protocol can be employed:
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 600 L/Hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe precursor and fragment ions.
Visualizing the Fragmentation Pathway
The logical flow of the predicted fragmentation of Diethyl (aminomethyl)phosphonate can be visualized using the following diagram:
Caption: Predicted fragmentation pathway of protonated Diethyl (aminomethyl)phosphonate.
Alternative Fragmentation Mechanisms
It is important to consider alternative fragmentation pathways that may occur. For instance, α-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines.[4] This could lead to the formation of specific fragment ions that would be diagnostic for the aminomethyl group. Studies on related aminomethylphosphonic acid have also highlighted fragmentation mechanisms involving a five-membered transition state between the amine and phosphonate groups in negative ion mode.[1][2] While this guide focuses on positive ion mode, analysis in negative ion mode could provide complementary structural information.
References
- 1. Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Infrared Spectroscopy Analysis of Diethyl (aminomethyl)phosphonate Oxalate
For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy serves as a powerful tool for the structural elucidation and quality control of synthesized compounds. This guide provides a comparative analysis of the IR spectrum of diethyl (aminomethyl)phosphonate oxalate, offering insights into its characteristic vibrational frequencies and how they compare to its free base counterpart. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Comparison of Key Infrared Vibrational Frequencies
The infrared spectrum of diethyl (aminomethyl)phosphonate oxalate is characterized by the vibrational modes of its constituent functional groups: the phosphonate group, the ethyl esters, the aminomethyl group (as an ammonium salt), and the oxalate counter-ion. For a meaningful comparison, the table below summarizes the expected characteristic infrared absorption bands for diethyl (aminomethyl)phosphonate oxalate and its corresponding free base, diethyl (aminomethyl)phosphonate. The data is compiled from established spectroscopic databases and literature precedents for similar functional groups.
| Functional Group | Vibrational Mode | Diethyl (aminomethyl)phosphonate Oxalate (Expected, cm⁻¹) | Diethyl (aminomethyl)phosphonate (Free Base) (Expected, cm⁻¹) | Notes |
| Phosphonate Group | P=O Stretch | ~1225 | ~1250 | The phosphoryl stretch is a strong, characteristic band. Hydrogen bonding in the oxalate salt may cause a shift to a lower wavenumber compared to the free base.[1] |
| P-O-C Stretch (asym/sym) | 1100 - 950 | 1100 - 950 | These are typically strong and broad absorptions.[1] | |
| Amine/Ammonium Group | N-H Stretch (as -NH₃⁺) | 3200 - 2800 (broad) | 3400 - 3250 (N-H stretch, -NH₂) | In the oxalate salt, the amine is protonated, leading to broad ammonium stretching bands. The free base would show characteristic primary amine stretches.[2][3] |
| N-H Bend (as -NH₃⁺) | ~1630 - 1550 | ~1650 - 1580 (N-H bend, -NH₂) | The bending vibration of the ammonium group in the salt appears in a similar region to the free amine but is often broader. | |
| Oxalate Group | C=O Stretch (asym) | ~1720 | N/A | Strong absorption characteristic of the carboxylic acid carbonyl in the oxalate. |
| C=O Stretch (sym) | ~1600 | N/A | Another strong band for the oxalate counter-ion.[4][5][6] | |
| O-H Stretch | Broad, underlying N-H stretches | N/A | The O-H of the oxalic acid will contribute to the broad absorption in the high-wavenumber region. | |
| Alkyl Groups (CH₂, CH₃) | C-H Stretch | 3000 - 2850 | 3000 - 2850 | Aliphatic C-H stretching vibrations are expected in this region for both compounds.[7] |
| C-H Bend | ~1470, ~1390 | ~1470, ~1390 | Characteristic bending vibrations for ethyl groups. |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and analytical methodology. Below are detailed protocols for two common solid-state FTIR analysis techniques suitable for diethyl (aminomethyl)phosphonate oxalate.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet-forming die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[8]
-
Diethyl (aminomethyl)phosphonate oxalate sample
-
Spatula and weighing paper
Procedure:
-
Weigh approximately 1-2 mg of the diethyl (aminomethyl)phosphonate oxalate sample.[9]
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.[9]
-
In the agate mortar, gently grind the KBr to a fine powder.
-
Add the sample to the KBr in the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.[8] This step should be performed relatively quickly to minimize moisture absorption from the atmosphere.[9]
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a transparent or translucent pellet.[10][11]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[12]
-
Diethyl (aminomethyl)phosphonate oxalate sample
-
Spatula
Procedure:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the diethyl (aminomethyl)phosphonate oxalate powder onto the ATR crystal, ensuring the crystal surface is completely covered.[13]
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[13]
-
Acquire the infrared spectrum over the desired wavenumber range.
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow for Infrared Spectroscopy Analysis
The following diagram illustrates the logical workflow for the analysis of an unknown solid sample, such as diethyl (aminomethyl)phosphonate oxalate, using infrared spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. azom.com [azom.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to HPLC Purity Assessment of Diethyl (aminomethyl)phosphonate Oxalate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Diethyl (aminomethyl)phosphonate oxalate, a versatile building block in the synthesis of various biologically active compounds, requires robust analytical methods for its purity assessment. Due to its polar nature and lack of a strong chromophore, direct analysis by conventional reversed-phase high-performance liquid chromatography (HPLC) is challenging. This guide provides a comprehensive comparison of three suitable HPLC-based methodologies for the purity determination of diethyl (aminomethyl)phosphonate oxalate: Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for the purity assessment of diethyl (aminomethyl)phosphonate oxalate depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key characteristics of the three compared methods.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the ionized analyte, enabling retention on a non-polar stationary phase (e.g., C18). | Partitioning of the polar analyte between a polar stationary phase (e.g., silica, amide) and a partially aqueous mobile phase with a high organic solvent concentration. | Covalent modification of the primary amine of the analyte with a labeling agent to introduce a chromophore or fluorophore, enhancing detection and altering chromatographic properties. |
| Primary Application | Purity analysis and quantification of ionic and ionizable compounds that are poorly retained in conventional RPLC. | Ideal for highly polar and hydrophilic compounds that are not retained on reversed-phase columns. | Trace-level quantification and analysis of compounds lacking a native chromophore or fluorophore. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol, zwitterionic) | Typically non-polar (e.g., C18) for the resulting derivative. |
| Detection | UV (direct or indirect), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | CAD, ELSD, MS | UV-Vis, Fluorescence, MS |
| Advantages | - Utilizes common and robust C18 columns. - Good for separating a range of polar and non-polar impurities. | - Excellent retention for very polar analytes without ion-pairing reagents. - Mobile phases are often more compatible with MS detection. | - High sensitivity and selectivity. - Can be tailored for specific detectors. |
| Disadvantages | - Ion-pairing reagents can be aggressive to the column and HPLC system. - Method development can be complex. - Suppression of MS signal is common with non-volatile ion-pairing reagents. | - Column equilibration can be slow. - Sensitive to the water content of the mobile phase and sample solvent. - May have lower loading capacity. | - Derivatization reaction adds an extra step to sample preparation. - Reagent stability and reaction by-products can be a concern. - May not be suitable for all impurities. |
Experimental Protocols
Detailed experimental protocols for each of the discussed HPLC methods are provided below. These are starting points and may require optimization for specific applications and instrumentation.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC)
This method is suitable for the simultaneous analysis of diethyl (aminomethyl)phosphonate and its potential ionic impurities, as well as the oxalate counter-ion.
Experimental Workflow
Caption: Workflow for IP-RPLC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide, adjusted to pH 6.5 with phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for oxalate and any UV-active impurities) or CAD/ELSD (for universal detection) |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining the highly polar diethyl (aminomethyl)phosphonate without the need for ion-pairing reagents.
Experimental Workflow
Caption: Workflow for HILIC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide or Silica-based HILIC, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | CAD, ELSD, or Mass Spectrometry (MS) |
Method 3: HPLC with Pre-column Derivatization
This method is ideal for achieving high sensitivity, especially when trace-level impurities need to be quantified. The primary amine of diethyl (aminomethyl)phosphonate is derivatized with a fluorescent tag.
Experimental Workflow
A Comparative Analysis of the Biological Activity of Diethyl (aminomethyl)phosphonate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Diethyl (aminomethyl)phosphonate and its structurally related analogs. The information presented herein is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in tabular format, offers detailed experimental protocols for the cited biological assays, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.
Introduction to Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of natural α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This structural modification imparts unique physicochemical and biological properties, making them a subject of significant interest in medicinal chemistry.[1] These compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and herbicidal effects.[1][2] The biological potential of α-aminophosphonates often stems from their ability to act as enzyme inhibitors, mimicking the transition state of substrate hydrolysis or competing with natural amino acid substrates.[1][3]
Comparative Biological Activity
While specific biological activity data for Diethyl (aminomethyl)phosphonate oxalate is not extensively detailed in the reviewed literature, a wealth of information is available for its parent compound, Diethyl (aminomethyl)phosphonate, and its various analogs. The primary areas of demonstrated biological activity for this class of compounds are antimicrobial, anticancer, and herbicidal actions.
Antimicrobial Activity
Aminophosphonate derivatives have shown considerable efficacy against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of their antimicrobial action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.
Table 1: Comparative Antibacterial Activity of Aminophosphonate Analogs
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Streptococcus pyogenes | Pseudomonas aeruginosa | |
| AM2 | Significant Activity | Significant Activity | Significant Activity |
| TC | 17.5 mm (inhibition zone) | - | Good Activity |
| Alafosfalin | Active | - | - |
Table 2: Comparative Antifungal Activity of Aminophosphonate Analogs
| Compound/Analog | Aspergillus niger | Candida albicans | Penicillium notatum | MIC (μg/mL) | Reference |
| AM2 | Active | Active | - | - | |
| Compound 9b, 9c, 9f, 9g, 9h, 10k, 10l | - | Active | - | 0.25 - 32 | [5] |
| Product No | - | - | 35.5 mm (inhibition zone) | - | [6] |
Anticancer Activity
Several studies have explored the potential of aminophosphonate analogs as anticancer agents.[7][8][9] Their proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Table 3: Comparative Anticancer Activity of Phosphonate Analogs
| Compound/Analog | Cell Line | Activity | Mechanism of Action | Reference |
| Phosphonate analogs of sulforaphane (P-ITCs) | LoVo, LoVo/DX (colon cancer) | High antiproliferative activity | G2/M cell cycle arrest, apoptosis | [7][8] |
| Compound 7b | MCF-7 (breast cancer) | 94.32% inhibition | - | [9] |
| Compound 4c | MCF-7 (breast cancer) | 92.45% inhibition | - | [9] |
Herbicidal Activity
The herbicidal properties of aminophosphonates are well-documented, with glyphosate, a phosphonate derivative, being one of the most widely used herbicides.[10] These compounds typically function by inhibiting enzymes crucial for amino acid synthesis in plants, such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[10]
Table 4: Herbicidal Activity of Aminophosphonate Analogs
| Compound/Analog | Target Weed | Effect | Mechanism of Action | Reference |
| Uracil-containing α-aminophosphonates | - | Potential herbicidal activity | - | [11] |
| Isopropyl amide derivative of glyphosate | Parthenium hysterophorus | Decreased chlorophyll content | Inhibition of EPSPS | [10] |
| 2-Aminoethylphosphonic acid | Lowland weeds | Considerable herbicidal activity | - | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the test compounds.
-
Microbial Culture Preparation: Bacterial and fungal strains are grown in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[6]
2. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]
In Vitro Anticancer Activity Assay
1. Sulforhodamine B (SRB) Assay
This assay is used to determine cell viability and the antiproliferative activity of test compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Data Analysis: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7]
Herbicidal Activity Assay
1. Post-Emergence Herbicidal Effect on Weeds
This assay evaluates the herbicidal effect of compounds on whole plants.
-
Plant Cultivation: The target weed species are grown in pots under controlled environmental conditions.
-
Compound Application: The test compounds are formulated as solutions and sprayed onto the foliage of the plants at different concentrations.
-
Observation: The plants are observed over a period of time for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection: Parameters such as chlorophyll content can be measured to quantify the herbicidal effect. For chlorophyll measurement, leaf samples are collected, and pigments are extracted using a solvent like acetone. The absorbance of the extract is measured at specific wavelengths to determine the concentrations of chlorophyll a and b.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of aminophosphonates.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Anticancer Mechanism of Aminophosphonates.
Caption: Herbicidal Mechanism of Action via EPSPS Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl (aminomethyl)phosphonate|CAS 50917-72-1 [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel phosphonate analogs of sulforaphane: Synthesis, in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
A Comparative Guide to the Synthesis of Di-ethyl (aminomethyl)phosphonate oxalate and Other Alkyl Aminophosphonates
In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance as structural analogues of α-amino acids. Their tetrahedral phosphonate moiety, replacing the planar carboxyl group of amino acids, imparts unique biochemical properties, making them potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents.[1] This guide provides a comparative analysis of the synthesis of Diethyl (aminomethyl)phosphonate oxalate and other common alkyl aminophosphonates, namely those derived from dimethyl and dibutyl phosphites. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of their synthetic performance.
Comparative Synthesis Data
The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite.[2][3] The choice of the dialkyl phosphite directly influences the nature of the resulting alkyl aminophosphonate. The following tables summarize quantitative data from various studies on the synthesis of (aminomethyl)phosphonates using different alkyl phosphites. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the published literature. Therefore, the data presented is a collation from different sources, and reaction conditions should be considered when making comparisons.
Table 1: Synthesis of Alkyl (Aminomethyl)phosphonates via the Kabachnik-Fields Reaction
| Alkyl Phosphonate | Carbonyl Source | Amine Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl (aminomethyl)phosphonate | Paraformaldehyde | Benzylamine | None (Microwave-assisted) | Acetonitrile | Not Specified | High Yields | [4] |
| Dimethyl (aminomethyl)phosphonate | Paraformaldehyde | (S)-α-Phenylethylamine | None (Microwave-assisted) | Toluene | 1 hour | 61-97% | [4] |
| Dibutyl (aminomethyl)phosphonate | Substituted Benzaldehydes | 4-Aminophenol | None | Not Specified | Not Specified | High Yields | [5] |
Table 2: Physicochemical Properties of Selected Dialkyl (Aminomethyl)phosphonates
| Property | Diethyl (aminomethyl)phosphonate | Dimethyl (aminomethyl)phosphonate |
| Molecular Formula | C5H14NO3P | C3H10NO3P |
| Molecular Weight | 167.14 g/mol | 139.09 g/mol |
| Boiling Point | 228.2±23.0 °C at 760 mmHg | Not available |
| Form | Liquid | Not available |
The Role of Oxalic Acid: Diethyl (aminomethyl)phosphonate oxalate
Diethyl (aminomethyl)phosphonate is often supplied and used as its oxalate salt.[6][7][8] The formation of the oxalate salt serves two primary purposes. Firstly, it facilitates the isolation and purification of the aminophosphonate, which can be challenging to handle as a free amine. The oxalate salt is typically a stable, crystalline solid, making it easier to weigh and store.[7] Secondly, oxalic acid can itself act as a catalyst in the Kabachnik-Fields reaction, promoting the formation of the α-aminophosphonate.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis of alkyl aminophosphonates based on the Kabachnik-Fields reaction.
Protocol 1: General Microwave-Assisted Synthesis of Alkyl (Aminomethyl)phosphonates[4]
Materials:
-
Primary or secondary amine (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Dialkyl phosphite (e.g., diethyl phosphite, dimethyl phosphite) (2.0 eq)
-
Solvent (e.g., Acetonitrile, Toluene)
Procedure:
-
In a microwave-safe vessel, combine the amine, paraformaldehyde, and dialkyl phosphite in the appropriate solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the pure alkyl (aminomethyl)phosphonate.
Protocol 2: Catalyst-Free Synthesis of Dibutyl α-Aminophosphonates[5]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Dibutyl phosphite (1.0 eq)
Procedure:
-
A mixture of the substituted benzaldehyde, 4-aminophenol, and dibutyl phosphite is prepared in a reaction vessel.
-
The reaction is carried out under catalyst-free conditions, typically with heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve extraction and washing.
-
The crude product is purified by recrystallization or column chromatography to afford the pure dibutyl α-aminophosphonate.
Visualizing the Synthesis and Workflow
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: General scheme of the Kabachnik-Fields reaction.
Caption: Experimental workflow for aminophosphonate synthesis.
Caption: Logical relationship of alkyl aminophosphonates in synthesis.
Conclusion
The choice of alkyl group in the dialkyl phosphite precursor has a significant impact on the physicochemical properties of the resulting α-aminophosphonate, which in turn can influence its performance in subsequent synthetic steps and its biological activity. Diethyl (aminomethyl)phosphonate, often handled as its stable oxalate salt, offers a balance of reactivity and handling properties. Dimethyl esters, being less sterically hindered, may exhibit different reaction kinetics, while dibutyl esters provide increased lipophilicity. The selection of the appropriate alkyl aminophosphonate should be guided by the specific requirements of the target molecule and the desired physicochemical properties. The provided protocols and comparative data serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.
References
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 332210050 [thermofisher.com]
- 8. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Efficacy of Diethyl (aminomethyl)phosphonate oxalate as an enzyme inhibitor compared to other phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their potential as potent and selective enzyme inhibitors. Their structural similarity to the transition states of various enzymatic reactions makes them effective mimics that can interact with enzyme active sites. This guide provides a comparative overview of the efficacy of different phosphonate derivatives as inhibitors of key enzyme classes, including serine proteases, metallo-β-lactamases, and acetylcholinesterase.
It is important to note that a comprehensive search of the scientific literature did not yield specific enzyme inhibition data (such as IC50 or Ki values) for Diethyl (aminomethyl)phosphonate oxalate . Therefore, this guide focuses on the available quantitative data for other structurally and functionally related phosphonate compounds to provide a valuable comparative context for researchers in the field.
Comparative Efficacy of Phosphonate Inhibitors
The inhibitory potential of phosphonates is highly dependent on their specific chemical structure and the target enzyme. The following tables summarize the inhibitory activities of various phosphonate derivatives against three major classes of enzymes.
Table 1: Inhibition of Serine Proteases by Aminophosphonate Derivatives
Diaryl esters of α-aminophosphonates are known to be effective irreversible inhibitors of serine proteases.[1] Their mechanism of action involves the formation of a stable covalent bond with the catalytic serine residue in the enzyme's active site.[2]
| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |
| Diaryl α-aminophosphonates | Serine Proteases | k_inact/K_I (M⁻¹s⁻¹) | Varies based on structure | [2] |
| (Aminomethyl)benzylphosphonates | Acetylcholinesterase | IC50 (µM) | Varies with substitutions | [2] |
Table 2: Inhibition of Metallo-β-Lactamases by Phosphonate Derivatives
Phosphonates have emerged as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. They can act as transition-state analogues, coordinating with the zinc ions in the MBL active site.[3][4]
| Compound Class | Target Enzyme | Inhibition Metric | Value (µM) | Reference |
| 6-Phosphonomethylpyridine-2-carboxylates | IMP-1, VIM-2, NDM-1, L1 | IC50 | 0.3 - 7.2 | [3] |
| 6-Phosphonomethylpyridine-2-carboxylates | IMP-1, VIM-2, NDM-1, L1 | Ki | 0.03 - 1.5 | [3] |
| α-Aminophosphonates | NDM-1, VIM-2 | IC50 | 4.1 - 506 | [5] |
| Mercaptophosphonates | VIM-4, CphA, L1 | Ki | 0.4 - >400 | [3] |
Table 3: Inhibition of Acetylcholinesterase by Phosphonate and Organophosphorus Compounds
The inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, is a critical therapeutic strategy. Various phosphonates and other organophosphorus compounds have been evaluated for their anti-AChE activity.[6]
| Compound Class | Target Enzyme | Inhibition Metric | Value (µM) | Reference |
| Thiophosphates | Acetylcholinesterase (AChE) | IC50 | 9.61 - 53.74 | [7] |
| Thiophosphates | Butyrylcholinesterase (BChE) | IC50 | 5.96 - 23.35 | [7] |
| Organophosphorus Pesticides | Red Blood Cell AChE | IC50 | 0.12 - 4.0 | [6] |
| Nereistoxin Derivatives with Phosphonate | Human AChE | IC50 / Ki | Varies | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key enzyme inhibition assays discussed in this guide.
Serine Protease Inhibition Assay
Objective: To determine the rate of inactivation (k_inact/K_I) of a serine protease by an irreversible aminophosphonate inhibitor.[2]
Materials:
-
Purified serine protease (e.g., chymotrypsin, elastase)
-
Fluorogenic or chromogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
Aminophosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare various concentrations of the aminophosphonate inhibitor.
-
In a 96-well plate, add the assay buffer, serine protease solution, and inhibitor solution (or buffer for control).
-
Incubate the plate at a controlled temperature for different time intervals to allow for the inactivation reaction to proceed.
-
Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Determine the initial velocity of the reaction for each inhibitor concentration and incubation time.
-
Plot the natural logarithm of the remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (k_inact/K_I).
Metallo-β-Lactamase (MBL) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a phosphonate inhibitor against an MBL.[9][10]
Materials:
-
Purified MBL (e.g., NDM-1, VIM-2)
-
Chromogenic or fluorogenic cephalosporin substrate (e.g., nitrocefin, CENTA, or umbelliferone-derived cephalosporins)
-
Assay buffer (e.g., HEPES buffer containing ZnCl₂)
-
Phosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, MBL solution, and inhibitor solution (or buffer for control).
-
Pre-incubate the plate at a controlled temperature for a specified time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of a phosphonate inhibitor against AChE.[11][12]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Phosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphonate inhibitor in the phosphate buffer.
-
In a 96-well plate, add the following to each well: phosphate buffer, AChE solution, DTNB solution, and inhibitor solution (or buffer for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically over a set period (e.g., 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of serine protease inhibition.
Caption: Workflow for an enzyme inhibition assay.
References
- 1. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Guide to the Synthesis of Quinoxaline-2,3-diones from Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of quinoxaline-2,3-diones, a critical scaffold in medicinal chemistry, from diethyl oxalate and o-phenylenediamine. We present a comparative analysis of various synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal protocol for their specific needs.
Quinoxaline-2,3-diones are a significant class of heterocyclic compounds with diverse pharmacological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor and demonstrating antimicrobial and anticancer properties.[1] The most common and direct route to these compounds is the cyclocondensation reaction between an o-phenylenediamine and diethyl oxalate or oxalic acid.[1]
Comparative Analysis of Synthetic Methods
The synthesis of quinoxaline-2,3-diones from o-phenylenediamine and an oxalate source can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction time, yield, and environmental impact. Below is a summary of key quantitative data for the most common approaches.
| Method | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate, conc. HCl | Reflux in water | 20 min | 98% | [2] |
| Reduced Pressure | 1,2-Phenylenediamine, Diethyl Oxalate | 80 °C, ca. 20 mbar, overnight | Overnight | High (not specified) | [2][3] |
| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | 400 W, 1 mL water | 3 min | High (not specified) | [4] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | Room temperature | 5-20 min | High (not specified) | [2][5] |
Reaction Mechanism and Workflow
The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of one amino group of the o-phenylenediamine on a carbonyl carbon of diethyl oxalate. This is followed by intramolecular cyclization and the elimination of two molecules of ethanol to form the stable quinoxaline-2,3-dione ring system.[1]
Caption: Reaction mechanism for the synthesis of quinoxaline-2,3-dione.
A general experimental workflow for the synthesis is illustrated below. The specific conditions for heating, solvent, and purification will vary depending on the chosen protocol.
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Conventional Heating with Oxalic Acid [2]
-
Materials:
-
o-Phenylenediamine (0.204 mol, 22 g)
-
Oxalic acid dihydrate (0.238 mol, 30 g)
-
Concentrated Hydrochloric Acid (4.5 ml)
-
Water (100 ml)
-
Ice
-
Ethanol for recrystallization
-
-
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine in water.
-
Add oxalic acid dihydrate and concentrated hydrochloric acid to the suspension.
-
Heat the mixture under reflux for 20 minutes.
-
After the reaction is complete, cool the mixture by adding ice.
-
Filter the resulting solid precipitate and wash thoroughly with water.
-
Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.
-
Protocol 2: Synthesis using Diethyl Oxalate under Reduced Pressure [2][3]
-
Materials:
-
1,2-Phenylenediamine (0.27 mol, 29.2 g)
-
Diethyl oxalate (100 ml)
-
Diethyl ether for washing
-
-
Procedure:
-
Dissolve the 1,2-phenylenediamine in diethyl oxalate in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Heat the mixture in an oil bath at 80 °C under reduced pressure (ca. 20 mbar) overnight with stirring.
-
A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.
-
Filter the solid product and wash it several times with diethyl ether.
-
Dry the purified product under vacuum. Further purification is often not necessary.[3]
-
Protocol 3: Microwave-Assisted Synthesis [4]
-
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
Oxalic acid dihydrate (0.01 mol, 1.26 g)
-
Water (1 ml)
-
-
Procedure:
-
In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 ml of water and mix to form a paste.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Allow the solution to cool to room temperature, which will cause the product to crystallize.
-
Recrystallize from water to obtain the pure product.
-
Protocol 4: Solvent-Free Synthesis by Grinding [2][5]
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
-
Procedure:
-
Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture turns into a melt.[5]
-
Continue to grind the mixture occasionally for 5-20 minutes.
-
The solidified product is then purified by recrystallization from water or a water/ethanol mixture.
-
Alternative Synthetic Routes
While the condensation of o-phenylenediamines with diethyl oxalate or oxalic acid is the most prevalent method, several other strategies exist for the synthesis of quinoxaline derivatives. These include:
-
Condensation with α-dicarbonyl compounds: A facile and widely used method for synthesizing quinoxalines and their alkyl-substituted derivatives.[6]
-
Reaction with α-ketoacids: Can be used to produce quinoxalinone derivatives.[6]
-
Intramolecular cyclization of N-substituted aromatic o-diamines. [6]
-
Visible-light-promoted oxidation of quinoxalin-2(1H)-ones: A modern, metal-free approach.[7]
These alternative routes can be advantageous when specific substitutions on the quinoxaline ring are desired or when seeking to avoid certain reaction conditions.
Troubleshooting and Optimization
Common issues in the synthesis of quinoxaline-2,3-diones include low yields and the formation of side products.
-
Low Yields: Can be caused by incomplete reactions, suboptimal reagent ratios, or impure starting materials.[4] Increasing reaction time or temperature, ensuring accurate stoichiometry, and using high-purity reactants can improve yields.[4]
-
Side Products: The most common side product is a benzimidazole derivative, which can form if the o-phenylenediamine reacts with a monocarboxylic acid impurity.[2] Using pure reagents is crucial to prevent this. Incomplete cyclization can also lead to the formation of N-(2-aminophenyl)oxalamic acid.[2]
Purification: Recrystallization is the most common and effective method for purifying quinoxaline-2,3-diones.[1] Dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl is also a viable strategy.[1][8] It is advisable to avoid silica gel chromatography as these compounds can be unstable on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Quinoxalinedione synthesis [organic-chemistry.org]
- 8. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for α-Aminophosphonate Synthesis
The synthesis of α-aminophosphonates, vital structural analogs of α-amino acids, is a cornerstone of medicinal chemistry and drug discovery. The most prevalent method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite. The efficiency, selectivity, and environmental footprint of this reaction are profoundly influenced by the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, supported by experimental data and detailed protocols, to assist researchers in catalyst selection and methods development.
Performance Comparison of Catalysts
The effectiveness of various catalysts is often evaluated using a model reaction, such as the condensation of an aldehyde, an amine, and a dialkyl phosphite. The following table summarizes the performance of representative catalysts from different classes under various conditions. Lewis acids and organocatalysts, in particular, have demonstrated high efficacy.[1]
| Catalyst Class | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Lewis Acids | Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | 30 min | High (e.g., 85%)[2][3] |
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 h | 73[4] | |
| ZnCl₂/PPh₃ | - | - | Room Temp | 24 h | 75-84[1][5] | |
| In(III) complexes | - | Neat | Room Temp | - | 86-98[1][5] | |
| Cerium Chloride | - | Solvent-free | - | - | 87-95[5] | |
| SnCl₂ | Catalytic amount | Solvent-free | - | - | Good to High[6] | |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | Catalytic amount | Water / Solvent-free | Room Temp | - | Good[1][5][7] |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good[1] | |
| Diphenylphosphinic acid | 1-5 | Ethanol | 25-50 | 0.5-2 h | Up to 90[8] | |
| Organocatalysts | Thiourea Derivatives | - | - | - | - | Good to Excellent[1] |
| Quinine-derived salts | 5 | Toluene | -70 | 72 h | 84[1][9] | |
| Heterogeneous | Iodine (on Silica gel) | - | Solvent-free (MW) | - | - | Variable[5] |
| "Green" Catalysts | Orange Peel Powder | 10 wt% | Ethanol | Reflux | 1-2 h | High |
| Catalyst-Free | None (Microwave) | N/A | Solvent-free | 80-100 | 20-30 min | 80-94[10] |
| Catalyst-Free | None | N/A | Solvent-free | Room Temp | - | Good[11][12] |
Note: Direct comparison can be challenging as starting materials and reaction conditions are not always identical across studies. This table provides a general overview of relative performance.
Experimental Protocols
Detailed methodologies for key experiments are provided below for representative catalysts.
Protocol 1: Lewis Acid Catalyzed Synthesis using Mg(ClO₄)₂
This protocol describes a highly efficient, solvent-free synthesis of α-aminophosphonates.[2][3][13]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl or Trialkyl phosphite (1.0 mmol)
-
Magnesium Perchlorate, Mg(ClO₄)₂ (10 mol%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the aldehyde/ketone (1.0 mmol), amine (1.0 mmol), phosphite (1.0 mmol), and Mg(ClO₄)₂ (0.1 mmol).
-
Stir the mixture at room temperature or heat to 80°C. Reactions are typically complete within 30 minutes to 6 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the pure α-aminophosphonate.[14]
Protocol 2: "Green" Synthesis using a Natural Catalyst
This protocol utilizes orange peel powder as an efficient, natural, and heterogeneous catalyst.[15]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Dimethyl phosphite (1.2 mmol)
-
Orange Peel Powder (OPP) (10 wt%)
-
Ethanol
-
Ice-cold water
Procedure:
-
Combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in a flask with ethanol.
-
Reflux the mixture for the appropriate time (typically 1-2 hours), monitoring the reaction by TLC.
-
After completion, evaporate the ethanol from the reaction mixture.
-
Pour the residue into ice-cold water and filter the resulting solid.
-
Purify the solid product by recrystallization from ethanol.[15]
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis
This protocol offers an environmentally friendly and rapid method for synthesizing α-aminophosphonates without any catalyst.[10][14]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short duration (e.g., 20-30 minutes).[10]
-
After cooling, purify the product directly by column chromatography on silica gel.[14]
Visualized Workflow and Reaction Pathway
The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction follows a well-defined workflow. The mechanistic pathway generally proceeds through an imine intermediate, which is then attacked by the phosphite.
Caption: General experimental workflow and pathway for the Kabachnik-Fields reaction.
The reaction mechanism can depend on the specific reactants and conditions, but two primary pathways are proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[14] However, recent studies suggest the imine pathway is the more common route.[14] Some catalysts, like Mg(ClO₄)₂, may facilitate a true three-component reaction where no intermediate is observed, suggesting the simultaneous involvement of all three reactants in the transition state.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. preprints.org [preprints.org]
- 12. preprints.org [preprints.org]
- 13. An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate - Publications of the IAS Fellows [repository.ias.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. nanobioletters.com [nanobioletters.com]
A Researcher's Guide to Spectroscopic Purity Confirmation of Diethyl Oxalate and Its Derivatives
In the realms of pharmaceutical development and scientific research, the purity of chemical reagents is paramount. Diethyl oxalate, a versatile diester, serves as a crucial building block in the synthesis of a wide array of compounds, including pharmaceuticals and dyes.[1] Ensuring its purity is a critical step to guarantee the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of diethyl oxalate, complete with experimental data and detailed protocols.
The primary analytical techniques for assessing the purity of diethyl oxalate and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2][3] Each method provides unique structural information that, when combined, offers a definitive confirmation of a sample's identity and purity.
Spectroscopic Data for Purity Assessment
A comparison of the spectroscopic data of pure diethyl oxalate with that of potential impurities is the cornerstone of purity analysis. Common impurities can include residual solvents like ethanol and toluene, or unreacted starting materials such as oxalic acid.[1]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Diethyl Oxalate | 4.34 | Quartet (q) | 4H | -OCH₂CH₃ |
| 1.38 | Triplet (t) | 6H | -OCH₂CH₃ | |
| Ethanol | 3.72 | Quartet (q) | 2H | -CH₂OH |
| 1.25 | Triplet (t) | 3H | -CH₂CH₃ | |
| 1.32 (variable) | Singlet (s) | 1H | -OH | |
| Toluene | 7.28 - 7.17 | Multiplet (m) | 5H | Ar-H |
| 2.36 | Singlet (s) | 3H | -CH₃ | |
| Water | 1.56 (variable) | Singlet (s) | 2H | H₂O |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1][2]
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Diethyl Oxalate | 157.5 - 157.6 | C=O |
| 63.2 | -OCH₂CH₃ | |
| 13.9 - 14.0 | -OCH₂CH₃ | |
| Ethanol | 58.7 | -CH₂OH |
| 18.3 | -CH₂CH₃ | |
| Toluene | 137.9 | Ar-C |
| 129.2 | Ar-CH | |
| 128.4 | Ar-CH | |
| 125.5 | Ar-CH | |
| 21.5 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| Diethyl Oxalate | 1775-1733 | C=O (ester) stretching [4] |
| ~1200 | C-O (ester) stretching | |
| Ethanol | 3400-3200 (broad) | O-H stretching |
| Water | 3550-3200 (broad) | O-H stretching |
| Oxalic Acid | 3200-2500 (very broad) | O-H (carboxylic acid) stretching |
| ~1700 | C=O (carboxylic acid) stretching |
Table 4: Mass Spectrometry (MS) Data
| Compound | Technique | Key m/z values | Notes |
| Diethyl Oxalate | EI-MS | 146 (M⁺), 101, 74, 73, 45, 29 | Molecular ion and characteristic fragments [2][5] |
Experimental Protocols
Accurate and reproducible data acquisition is essential for reliable purity assessment. The following are generalized protocols for the key spectroscopic techniques.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the diethyl oxalate sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1][2] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Transfer : Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.[2]
-
¹H NMR Data Acquisition :
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.[1]
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1] A relaxation delay of at least 5 seconds is recommended for accurate integration.[1]
-
-
¹³C NMR Data Acquisition :
-
Tune the spectrometer to the ¹³C frequency.
-
Use a standard proton-decoupled pulse program.
-
Acquire a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing :
Protocol 2: IR Spectroscopy (Liquid Film)[2]
-
Sample Preparation : Place a drop of the neat diethyl oxalate liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum : Place the sample holder with the salt plates into the FTIR spectrometer and acquire the sample spectrum.
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the diethyl oxalate sample in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).
-
Data Acquisition : Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions.
-
Data Analysis : Identify the molecular ion peak and compare the fragmentation pattern to a reference spectrum for diethyl oxalate.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a diethyl oxalate derivative using the spectroscopic methods described.
Caption: Workflow for purity assessment of diethyl oxalate derivatives.
By following this structured approach and comparing the acquired spectroscopic data with established reference values, researchers can confidently determine the purity of their diethyl oxalate derivatives, ensuring the reliability and success of their subsequent synthetic endeavors.
References
Safety Operating Guide
Proper Disposal Procedures for Diethyl (aminomethyl)phosphonate oxalate
Disclaimer: This document provides a general framework for the safe disposal of Diethyl (aminomethyl)phosphonate oxalate. It is imperative to consult the specific Safety Data Sheet (SDS) for this chemical and adhere to all local, state, and federal regulations. This guide is intended for use by trained laboratory personnel.
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Diethyl (aminomethyl)phosphonate oxalate is a chemical that requires careful handling due to its irritant properties. Adherence to established protocols is essential to protect personnel and the environment.[1]
Hazard Data Summary
Before handling Diethyl (aminomethyl)phosphonate oxalate, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: wash with plenty of water.[1] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the general steps for the safe disposal of Diethyl (aminomethyl)phosphonate oxalate.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle Diethyl (aminomethyl)phosphonate oxalate in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[1]
-
A lab coat
-
2. Waste Classification and Segregation:
-
Based on its hazard profile, Diethyl (aminomethyl)phosphonate oxalate waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless compatibility has been verified.[5]
-
Keep solid and liquid waste forms separate.
3. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are often a suitable choice.[6]
-
The container must be in good condition, with a secure, tight-fitting lid.
-
For liquid waste, do not fill the container to more than 90% of its capacity to allow for vapor expansion.[4]
4. Labeling of Waste Containers:
-
Properly label the waste container immediately upon the first addition of waste.[5]
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Diethyl (aminomethyl)phosphonate oxalate" (do not use abbreviations)
-
The approximate quantity of waste
-
The date of waste generation
-
The name and contact information of the generating laboratory or personnel
-
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible chemicals are not stored in close proximity.
6. Final Disposal:
-
Disposal of Diethyl (aminomethyl)phosphonate oxalate must be conducted through a licensed hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Diethyl (aminomethyl)phosphonate oxalate.
Caption: Disposal workflow for Diethyl (aminomethyl)phosphonate oxalate.
References
- 1. Diethyl (aminomethyl)phosphonate oxalate SDS - Preuzmite i pretplatite se na ažuriranja [discovery.sdsmanager.com]
- 2. Diethyl (aminomethyl)phosphonate oxalate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. diethyl (aminomethyl)phosphonate oxalate salt | C7H16NO7P | CID 2733594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 7. danr.sd.gov [danr.sd.gov]
Essential Safety and Logistics for Handling Diethyl (aminomethyl)phosphonate oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Diethyl (aminomethyl)phosphonate oxalate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Diethyl (aminomethyl)phosphonate oxalate is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation.[1][2][3] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | To avoid accidental ingestion and contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Diethyl (aminomethyl)phosphonate oxalate is essential to minimize risk. The following workflow outlines the key steps.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in Table 1.
-
Weighing and Aliquoting: If weighing the solid, do so in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood.
-
Experimental Use: Conduct all experimental work involving this chemical within a fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Collection: Collect all waste, including contaminated PPE and disposable labware, in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, regional, and national regulations.[2] Do not dispose of it down the drain.[2]
Emergency Plan: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
